Technical Documentation Center

2-(Methylamino)benzeneethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylamino)benzeneethanol
  • CAS: 106899-00-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways for N-Methylphenylethanolamine: An In-Depth Technical Guide

Executive Summary N-methylphenylethanolamine (NMPEA), commonly referred to as halostachine, is a biogenic β-hydroxy-phenethylamine alkaloid[1]. As a structural analog to ephedrine and synephrine, it has garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylphenylethanolamine (NMPEA), commonly referred to as halostachine, is a biogenic β-hydroxy-phenethylamine alkaloid[1]. As a structural analog to ephedrine and synephrine, it has garnered significant interest in pharmacological research and drug development. This whitepaper provides a critical, mechanistic evaluation of the primary synthetic pathways for NMPEA, moving beyond basic reaction schemes to analyze the chemical causality, stereochemical control, and scalability of each protocol.

Chemical Profile & Structural Rationale

Before designing a synthesis protocol, it is imperative to understand the structural constraints of the target molecule. NMPEA (Molecular Formula: C9​H13​NO ) consists of an ethanolamine backbone, featuring a phenyl group at the 1-position and a secondary amine (N-methyl)[2].

The presence of the benzylic hydroxyl group creates a chiral center at the β -carbon[3]. Consequently, synthetic versions are typically produced as racemic mixtures ( d,l -NMPEA) unless asymmetric catalysis or chiral resolution via tartrate salts is employed[1]. As a weak base, NMPEA is most stable when isolated as a salt; the racemic hydrochloride salt ( C9​H13​NO⋅HCl ) exhibits a melting point of 103–104 °C and a pKa​ of 9.29[1].

Pathway 1: The Classical α-Bromoacetophenone Route

Mechanistic Rationale

The "classical" synthesis, originally reported by , is a highly robust four-step sequence starting from acetophenone[1].

A critical design choice in this pathway is the use of N-methylbenzylamine rather than plain methylamine during the nucleophilic substitution step[3]. If methylamine were used, the resulting secondary amine would rapidly react with another equivalent of α -bromoacetophenone, leading to unwanted tertiary amine dimerization. By utilizing the sterically bulky N-methylbenzylamine, the reaction cleanly arrests at the tertiary amino-ketone stage. Subsequent reduction of the ketone and selective catalytic hydrogenolysis of the N-benzyl protecting group yield the target compound[3].

Step-by-Step Protocol
  • Bromination: Dissolve acetophenone in glacial acetic acid. Add bromine ( Br2​ ) dropwise while maintaining the temperature at 0–10 °C to suppress polybromination. Isolate the resulting α -bromoacetophenone via crystallization[1].

  • Nucleophilic Substitution: React the α -bromoacetophenone with N-methylbenzylamine in a non-polar solvent (e.g., toluene) at room temperature. The bulky benzyl group prevents over-alkylation, forming N-benzyl-N-methyl-2-amino-1-phenylethanone[3].

  • Reduction: Suspend lithium aluminum hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add the amino-ketone intermediate. The LiAlH4​ reduces the carbonyl group to a secondary alcohol, yielding N-benzyl-N-methylphenylethanolamine[3].

  • Debenzylation: Dissolve the intermediate in methanol. Introduce a Palladium on Carbon (Pd/C) catalyst and subject the mixture to catalytic hydrogenation ( H2​ gas). The N-benzyl bond is selectively cleaved, yielding the final N-methylphenylethanolamine freebase[1].

ClassicalPathway A Acetophenone B α-Bromoacetophenone A->B Br2 (Bromination) C N-Benzyl-N-methyl- 2-amino-1-phenylethanone B->C N-methylbenzylamine (Substitution) D N-Benzyl-N-methyl- phenylethanolamine C->D LiAlH4 (Reduction) E N-Methylphenylethanolamine D->E H2, Pd/C (Debenzylation)

Figure 1: Classical four-step synthesis of N-methylphenylethanolamine.

Pathway 2: Regioselective Epoxide Ring-Opening

Mechanistic Rationale

A highly atom-economical and modern alternative involves the nucleophilic ring-opening of styrene oxide with methylamine[4]. The regioselectivity of this reaction is governed by steric hindrance. The nucleophile (methylamine) preferentially attacks the less sterically hindered terminal carbon (C2) of the epoxide via an SN​2 mechanism, directly yielding the desired 1-phenyl-2-(methylamino)ethanol skeleton.

To suppress the formation of dimeric diethanolamine species (where one methylamine molecule reacts with two epoxide molecules), a vast molar excess of aqueous methylamine must be utilized[5].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a large molar excess (typically 10:1) of methylamine using a 40% aqueous solution. This excess is the primary safeguard against dimerization[5].

  • Ring Opening: Add styrene oxide dropwise to the vigorously stirred methylamine solution at room temperature. Gently heat the mixture to 40 °C for 4 hours to drive the reaction to completion.

  • Isolation: Remove the excess methylamine and water under reduced pressure. Extract the crude freebase into ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Salt Formation: Dissolve the purified freebase in diethyl ether. Bubble anhydrous HCl gas through the solution to precipitate N-methylphenylethanolamine hydrochloride. Filter and dry the colorless solid[1].

EpoxidePathway A Styrene Oxide C Regioselective Ring Opening (SN2) A->C B Methylamine (Excess) B->C D N-Methylphenylethanolamine C->D Attack at C2

Figure 2: Regioselective synthesis via nucleophilic ring-opening of styrene oxide.

Literature Correction: The Reductive Amination Fallacy

A critical review of commercial supplier literature frequently reveals a structural hallucination: citing the reductive amination of benzaldehyde with methylamine as a route to NMPEA[6].

As a drug development professional, it is critical to recognize this as a chemical impossibility. Benzaldehyde is a one-carbon side-chain precursor; its reductive amination yields N-methylbenzylamine, completely lacking the carbinol carbon and methylene bridge necessary for the ethanolamine backbone. True reductive amination to achieve NMPEA must utilize a two-carbon precursor, such as or a 2-hydroxyacetophenone derivative[7].

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the primary synthetic pathways to assist in process chemistry decision-making:

Synthesis PathwayStarting MaterialKey ReagentsStep CountTypical YieldScalability & Process Notes
Classical (Durden) Acetophenone Br2​ , N-methylbenzylamine, LiAlH4​ , H2​ /Pd-C445–52%[6]Moderate; requires rigorous anhydrous conditions for LiAlH4​ and high-pressure hydrogenation equipment.
Epoxide Aminolysis Styrene OxideMethylamine (aqueous)160–70%High; atom-economical and aqueous, but requires a massive excess of volatile amine to prevent dimerization.
Reductive Amination PhenylglyoxalMethylamine, NaBH4​ 238–44%[6]Moderate; prone to over-reduction or complex mixture formation if stoichiometry is not strictly controlled.

References

  • Halostachine - Wikipedia Source: Wikipedia URL:[Link]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Exploratory

A Spectroscopic Guide to 2-(Methylamino)-1-phenylethanol: Elucidating Molecular Structure through NMR, IR, and MS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for 2-(Methylamino)-1-phenylethanol (CAS 68579-60-2), a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Methylamino)-1-phenylethanol (CAS 68579-60-2), a significant organic compound with applications in pharmaceutical research and development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the structural elucidation and characterization of this molecule and its analogues.

Introduction

2-(Methylamino)-1-phenylethanol, also known by synonyms such as N-Methylphenylethanolamine and Halostachine (for its (R)-enantiomer), is a phenylethanolamine derivative. Its structural integrity and purity are paramount in its applications, necessitating a thorough spectroscopic characterization. This guide offers a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, providing insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Correlation

The structural framework of 2-(Methylamino)-1-phenylethanol, consisting of a phenyl ring, a hydroxyl group, and a secondary amine, gives rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification.

Caption: Molecular Structure of 2-(Methylamino)-1-phenylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(Methylamino)-1-phenylethanol, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of phenylethanolamines involves dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. The choice of solvent is critical as it can influence chemical shifts. After thorough mixing, the spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR to ensure good signal dispersion.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(Methylamino)-1-phenylethanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons of the amino group.

Table 1: Predicted ¹H NMR Data for 2-(Methylamino)-1-phenylethanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~4.6Doublet of doublets1HCH-OH
~2.8-3.0Multiplet2HCH₂-N
~2.4Singlet3HN-CH₃
VariableBroad singlet2HOH, NH

Note: The chemical shifts of the OH and NH protons are variable and depend on concentration, temperature, and solvent.

The aromatic protons typically appear as a complex multiplet in the downfield region. The methine proton (CH-OH) signal is expected to be a doublet of doublets due to coupling with the adjacent methylene protons. The methylene protons (CH₂-N) will also likely appear as a multiplet. The N-methyl group should give a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Methylamino)-1-phenylethanol

Chemical Shift (δ, ppm)Assignment
~140Quaternary aromatic carbon (C-ipso)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~70CH-OH
~58CH₂-N
~36N-CH₃

The aromatic carbons will resonate in the 120-140 ppm region. The carbon bearing the hydroxyl group (CH-OH) will be significantly downfield shifted due to the electronegativity of the oxygen atom. The methylene and methyl carbons attached to the nitrogen will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-(Methylamino)-1-phenylethanol will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretching.

Experimental Protocol: IR Spectroscopy

For solid samples like 2-(Methylamino)-1-phenylethanol, a common sample preparation technique is the creation of a KBr pellet. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-(Methylamino)-1-phenylethanol

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200 (broad)O-H stretch (alcohol)
3350-3310 (weak-medium)N-H stretch (secondary amine)
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1000C-O stretch (alcohol) and C-N stretch (amine)
750-700 and 690Aromatic C-H out-of-plane bend (monosubstituted)

The broad O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding. The N-H stretch of the secondary amine is typically sharper and less intense than the O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like phenylethanolamines. A dilute solution of the sample (around 10 µg/mL) in a volatile organic solvent like methanol or dichloromethane is prepared. The sample is then injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.

Fragmentation Pattern

The mass spectrum of 2-(Methylamino)-1-phenylethanol is expected to show a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will be dominated by cleavages adjacent to the functional groups.

Fragmentation_Pathway M [C₉H₁₃NO]⁺˙ m/z = 151 (Molecular Ion) F1 [C₈H₁₀N]⁺ m/z = 120 M->F1 - CH₂OH F2 [C₇H₇O]⁺ m/z = 107 M->F2 - C₂H₅N F3 [CH₅N]⁺˙ m/z = 30 M->F3 - C₈H₈O

Caption: Predicted key fragmentation pathways for 2-(Methylamino)-1-phenylethanol.

A prominent fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation or a nitrogen-containing fragment. For 2-(Methylamino)-1-phenylethanol, the cleavage between the carbon bearing the hydroxyl group and the adjacent methylene group is likely. The loss of a CH₂OH radical would result in a fragment at m/z 120. Another characteristic fragmentation is the formation of the tropylium ion or a related oxygen-containing fragment at m/z 107. The iminium ion [CH₂=NHCH₃]⁺ at m/z 44 is also a possible fragment. A base peak at m/z 30, corresponding to [CH₂NH₂]⁺, is common for primary and some secondary amines.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unequivocal identification and structural elucidation of 2-(Methylamino)-1-phenylethanol. This guide, by integrating predicted spectral data with established experimental protocols and interpretive principles, serves as a valuable technical resource for scientists engaged in the synthesis, analysis, and development of related pharmaceutical compounds. The presented methodologies and data interpretations are grounded in the fundamental principles of spectroscopic analysis, ensuring scientific integrity and trustworthiness.

References

  • Subashini, K. S. K., et al. "Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO, NLO) investigation and molecular docking study of (R)-2-Methylamino-1-Phenylethanol (Halostachine)." Journal of Molecular Structure, vol. 1134, 2017, pp. 645-661.
  • Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]. Accessed March 2024.

  • Royal Society of Chemistry. "Preparing a sample for infrared spectroscopy." YouTube, 7 June 2016, [Link].

  • Powers, R. "Introduction to NMR and Its Application in Metabolite Structure Determination." University of Nebraska-Lincoln, [Link].

  • Cerno Bioscience. "Solvent/Sample Interaction in the GC/MS Analysis of Amines." Cerno Bioscience, [Link].

Foundational

Physical properties of Halostachine (melting point, boiling point, solubility)

An In-Depth Technical Guide to the Physical Properties of Halostachine Introduction Halostachine, chemically known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Eurasian shrub H...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of Halostachine

Introduction

Halostachine, chemically known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Eurasian shrub Halostachys caspica.[1][2] Structurally, it is a β-hydroxy-phenethylamine, placing it in the same family as endogenous neurotransmitters and other well-known biogenic amines like phenylethanolamine and ephedrine.[1][3] Its presence in various plants and its structural similarity to adrenergic compounds have made it a subject of interest in pharmacology and natural product chemistry.[4]

A critical aspect of Halostachine's chemical identity is the presence of a chiral center at the benzylic carbon bearing the hydroxyl group. This gives rise to two distinct enantiomers, (R)- and (S)-Halostachine, as well as a racemic mixture of the two.[2][3] The naturally occurring form is the levorotatory (R)-(-)-enantiomer.[2][3] As will be detailed in this guide, the specific stereochemical form of a sample—whether it is a pure enantiomer or a racemate—has a profound impact on its physical properties, a crucial consideration for researchers in synthesis, pharmacology, and drug development. This guide provides a comprehensive overview of the core physical properties of Halostachine, grounded in available scientific data, and offers practical insights into their determination.

Core Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. Halostachine is a colorless solid in its pure form.[2][5] The table below summarizes its key chemical information.

IdentifierValueSource(s)
IUPAC Name 2-(Methylamino)-1-phenylethanol[1][6]
Other Names N-methylphenylethanolamine, MPEOA[5][6]
CAS Number 495-42-1 (for the natural (R)-enantiomer)[1]
Molecular Formula C₉H₁₃NO[1][7]
Molar Mass 151.21 g/mol [1][7]

Melting Point Analysis

The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity and identity. For Halostachine, this property is particularly informative due to the significant variations observed between its different stereoisomeric forms and its salts.

From an experimental standpoint, these differences are mechanistically significant. Pure enantiomers often pack into a crystal lattice with a specific efficiency. A racemic mixture, however, can crystallize in one of three ways: as a conglomerate (a simple mixture of separate R and S crystals), a racemic compound (where R and S molecules are ordered in a 1:1 ratio within the same crystal lattice), or a pseudoracemate. Racemic compounds often form a distinct, more stable crystal lattice, resulting in a melting point that can be higher or lower than that of the pure enantiomers.[2] In the case of Halostachine, the racemate possesses a significantly higher melting point, suggesting it forms a well-ordered racemic compound.[2][6]

Furthermore, converting the freebase into a hydrochloride salt introduces strong ionic interactions within the crystal lattice. These ionic bonds require substantially more energy to overcome than the intermolecular forces (like hydrogen bonding and van der Waals forces) present in the freebase, leading to a marked increase in the melting point.[2][8]

The following table summarizes the reported melting point data for various forms of Halostachine:

Form of HalostachineMelting Point (°C)Source(s)
(R)- or (S)- Enantiomer 43 - 45 °C[1][2][3]
Racemic Mixture 75 - 76 °C[2][6]
(R)- Enantiomer HCl Salt 113 - 114 °C[2]
Racemic HCl Salt 103 - 104 °C / 106 - 107 °C[2][8]

Boiling Point Characterization

Experimentally determined boiling point data for Halostachine freebase is not extensively reported in the literature. One source lists a boiling point of 244.1°C at 760 mmHg for "Halostachine HCl".[8] However, this value should be interpreted with caution. Amine hydrochloride salts are ionic compounds that typically decompose at high temperatures rather than boiling. It is more probable that this reported value pertains to the freebase form of the compound.

The molecular structure of Halostachine—with its polar hydroxyl (-OH) and secondary amine (-NH-) groups—allows for significant intermolecular hydrogen bonding. This, combined with its molecular weight, suggests a relatively high boiling point. For purification purposes, vacuum distillation would be the preferred method to avoid thermal decomposition that can occur at atmospheric pressure.

Solubility Profile

The solubility of Halostachine is governed by its molecular structure, which contains both polar and non-polar regions. The presence of the hydroxyl and amine functional groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents.

  • Aqueous Solubility : Halostachine is described as soluble in water.[5] A predicted water solubility value is 19.1 g/L.[9] Its basic nature (pKa of the conjugate acid is ~9.3-9.4) means its solubility is pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the formation of the protonated and highly polar ammonium salt.[2][9]

  • Organic Solvent Solubility : The phenyl ring provides non-polar character, allowing for solubility in various organic solvents. As a weak base, it readily forms salts with acids.[2][5] The hydrochloride salt form is noted to be soluble in water and alcohol solvents, which is expected as the ionic salt can engage in strong ion-dipole interactions with polar solvents.[8]

Based on its structure and available data, the following qualitative solubility profile can be inferred:

Solvent ClassExample SolventsExpected Solubility of FreebaseRationale
Polar Protic Water, Ethanol, MethanolSolubleHydrogen bonding with -OH and -NH groups.
Polar Aprotic DMSO, DMFSolublePolarity is sufficient to dissolve the molecule.
Chlorinated Chloroform, DichloromethaneModerately SolubleInteraction with the phenyl ring and some polar character.
Non-Polar Hexane, EtherSparingly Soluble to InsolubleThe polar functional groups limit solubility in highly non-polar media.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point range is a foundational technique for assessing the purity of a crystalline solid like Halostachine. The capillary method, using a digital melting point apparatus, is a precise and reproducible standard.

Methodology:

  • Sample Preparation :

    • Ensure the Halostachine sample is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the crystalline sample onto a watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Tube Loading :

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A densely packed sample prevents air pockets and leads to a more accurate reading.

  • Apparatus Setup :

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a preliminary, rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point. Use a known literature value for the specific form (enantiomer vs. racemate) as a guide.

  • Melting Point Measurement :

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to a slow ramp (1-2°C/min). A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Observe the sample through the magnified viewing window.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 1-2°C. Impurities will typically cause a depression and broadening of this range.

  • Post-Analysis :

    • Allow the apparatus to cool before performing subsequent measurements.

    • Dispose of the used capillary tube in a designated glass waste container.

G cluster_prep 1. Sample Preparation cluster_load 2. Capillary Loading cluster_measure 3. Measurement cluster_report 4. Reporting P1 Dry Halostachine Sample P2 Crush to Fine Powder P1->P2 Ensures uniform heat transfer L1 Tap Capillary into Sample P2->L1 L2 Pack Sample Tightly L1->L2 Removes air pockets M1 Insert into Apparatus L2->M1 M2 Rapid Heat to ~20°C below MP M1->M2 M3 Slow Heat (1-2°C/min) M2->M3 M4 Record T₁ (First Liquid) M3->M4 M5 Record T₂ (All Liquid) M4->M5 R1 Report Range: T₁ - T₂ M5->R1

Sources

Exploratory

Biological activity of 2-(Methylamino)benzeneethanol and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Methylamino)benzeneethanol and its Derivatives For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Methylamino)benzeneethanol and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the biological activities associated with the 2-(Methylamino)benzeneethanol scaffold, a core structure in many sympathomimetic amines. We will deconstruct its molecular interactions, primarily with adrenergic and trace amine-associated receptors, and explore the structure-activity relationships (SAR) that dictate its pharmacological profile. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-tested protocols for the in vitro and in vivo evaluation of these compounds. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust tool for professionals engaged in pharmacology and drug discovery.

Introduction: The Phenylethanolamine Scaffold

The compound 2-(Methylamino)benzeneethanol, also known as N-methylphenylethanolamine, represents a fundamental chemical scaffold. Its structure consists of a benzene ring attached to an ethanolamine backbone with a methyl group on the terminal amine. This arrangement is the defining feature of the phenylethanolamine class of compounds, which includes endogenous catecholamines like epinephrine and norepinephrine, as well as a vast array of synthetic drugs.

The primary biological targets for this class of molecules are G-protein coupled receptors (GPCRs), specifically the adrenergic receptors (ARs) and, as more recent evidence suggests, the Trace Amine-Associated Receptor 1 (TAAR1) .[1][2] The interaction of these compounds with their receptors can elicit a wide range of physiological responses, most notably affecting the cardiovascular and central nervous systems.[3][4] Understanding the nuances of these interactions is critical for the rational design of novel therapeutic agents.

Part I: Molecular Mechanisms of Action

The physiological effects of 2-(Methylamino)benzeneethanol and its derivatives are dictated by their affinity and efficacy at specific receptor subtypes.

Interaction with Adrenergic Receptors (ARs)

Adrenergic receptors are divided into two main classes, α-adrenergic and β-adrenergic receptors, each with several subtypes.[3][5] These receptors mediate the effects of catecholamines.

  • Alpha (α)-Adrenergic Receptors:

    • α1-ARs (Gq-coupled): Primarily located on the postsynaptic membrane of smooth muscle cells. Activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, causing smooth muscle contraction, which often results in vasoconstriction and an increase in blood pressure.[2]

    • α2-ARs (Gi-coupled): Often found on presynaptic nerve terminals, where their activation inhibits the release of norepinephrine, serving as a negative feedback mechanism. They also exist postsynaptically. Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

  • Beta (β)-Adrenergic Receptors:

    • β1-ARs (Gs-coupled): Highly expressed in cardiac tissue. Activation stimulates adenylyl cyclase, increasing cAMP levels, which leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

    • β2-ARs (Gs-coupled): Found in smooth muscle of the bronchi, blood vessels, and uterus. Their activation also increases cAMP, but in these tissues, it leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

    • β3-ARs (Gs-coupled): Primarily located in adipose tissue and involved in regulating lipolysis and thermogenesis.

Derivatives of the 2-(Methylamino)benzeneethanol scaffold can act as agonists, partial agonists, or antagonists at these receptors, with their specific profile determined by their chemical structure.

Adrenergic Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor a1_receptor α1-AR a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 → Ca²⁺ Release a1_plc->a1_ip3 a1_dag DAG → PKC a1_plc->a1_dag a1_effect Smooth Muscle Contraction a1_ip3->a1_effect b_receptor β-AR b_gs Gs b_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_atp ATP b_ac->b_atp b_camp cAMP → PKA b_atp->b_camp b_effect Cardiac Contraction Smooth Muscle Relaxation b_camp->b_effect a2_receptor α2-AR a2_gi Gi a2_receptor->a2_gi a2_ac Adenylyl Cyclase a2_gi->a2_ac a2_effect Inhibition of NE Release a2_gi->a2_effect ligand Ligand (e.g., Benzeneethanol Derivative) ligand->a1_receptor Binds ligand->b_receptor Binds ligand->a2_receptor Binds

Caption: Adrenergic receptor signaling pathways activated by a ligand.

Role as a Trace Amine-Associated Receptor 1 (TAAR1) Ligand

Many phenylethanolamines are also classified as trace amines. It is now understood that their effects are not solely due to direct adrenergic receptor interaction. They can also act as ligands for TAAR1, which mediates its effects in two primary ways:

  • Indirect Sympathomimetic Action: This is the classic mechanism attributed to compounds like tyramine. Activation of TAAR1 in presynaptic neurons can trigger the release of stored norepinephrine from vesicles into the synapse.[1] This released norepinephrine then acts on postsynaptic adrenergic receptors to produce a physiological response. This mechanism is often responsible for the pressor effects observed with bolus injections of these amines.[1][2]

  • Direct TAAR1 Agonism: More prolonged exposure to these amines, such as through infusion, can reveal a slower-onset, sustained physiological response that is not blocked by adrenergic antagonists.[2] This suggests a direct, non-adrenergic mechanism, likely mediated by TAAR1 activation in other tissues, such as vascular smooth muscle.[1]

Part II: Structure-Activity Relationships (SAR) of Derivatives

The interaction of a phenylethanolamine derivative with its target receptors is highly dependent on its specific chemical structure. Understanding these relationships is fundamental to medicinal chemistry.[6][7]

The Core Pharmacophore

The essential components for adrenergic activity are:

  • An aromatic (benzene) ring.

  • An ethylamine side chain.

Variations on this core structure dramatically alter potency, selectivity, and efficacy.

Impact of Key Structural Modifications
Structural ModificationPositionEffect on Biological ActivityRationale & Examples
Hydroxyl (-OH) Groups C3 and C4 of Phenyl RingIncreases α and β receptor affinity.These groups are critical for hydrogen bonding within the receptor's binding pocket, mimicking endogenous catecholamines (e.g., norepinephrine, epinephrine). Lack of these groups reduces direct AR agonism but may preserve indirect action.
Hydroxyl (-OH) Group β-carbon of Ethyl ChainCrucial for direct adrenergic receptor binding.This hydroxyl group forms a key hydrogen bond. Its stereochemistry (R-configuration) is preferred for maximal activity. Example: Norepinephrine vs. Dopamine.
Alkyl Substitution α-carbon of Ethyl ChainIncreases metabolic stability and can alter selectivity.An α-methyl group (as in ephedrine) protects against metabolism by monoamine oxidase (MAO), prolonging the duration of action. It also enhances indirect sympathomimetic effects.
Alkyl Substitution Nitrogen AtomDetermines α vs. β receptor selectivity.A small substituent (like -CH₃ in epinephrine) confers both α and β activity. Increasing the size of the substituent (e.g., isopropyl in isoproterenol) dramatically increases β-selectivity and reduces α-activity.[8]
N-Benzylation Nitrogen AtomCan significantly increase potency at certain receptors.N-benzylation has been shown to substantially increase the potency of some phenethylamines at serotonin 5-HT2A receptors, a principle that could apply to adrenergic ligands as well.[9]

Part III: Methodologies for Pharmacological Evaluation

A multi-tiered approach is essential for characterizing the biological activity of novel compounds. The causality behind this workflow is to move from high-throughput, target-specific assays to more complex, physiologically relevant systems.

Pharmacological Evaluation Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment binding Protocol 1: Radioligand Binding Assay functional Protocol 2: Cell-Based Functional Assay binding->functional Determine Affinity (Ki) tissue Protocol 3: Isolated Tissue Assay functional->tissue Assess Efficacy (EC50, Emax) animal Protocol 4: Cardiovascular Profiling in Rodent Model tissue->animal Confirm Physiological Effect start New Compound start->binding

Caption: A typical workflow for evaluating a novel compound.

In Vitro Characterization

Protocol 1: Radioligand Competition Binding Assays

  • Objective: To determine the binding affinity (Ki) of a test compound for specific adrenergic receptor subtypes (α1, α2, β1, β2). This is a foundational assay to see if the compound physically interacts with the target.

  • Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity, subtype-selective radioligand for binding to receptors in a cell membrane preparation.

  • Methodology:

    • Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., rabbit iris-ciliary bodies, transfected HEK293 cells). Centrifuge to pellet the membranes and resuspend in an appropriate buffer.

    • Assay Setup: In a 96-well plate, combine:

      • A fixed concentration of a selective radioligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β).[8][10]

      • The cell membrane preparation.

      • A range of concentrations of the unlabeled test compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Protocol 2: Cell-Based Functional Assays (cAMP Accumulation)

  • Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors (e.g., β-ARs, α2-ARs) and to quantify its potency (EC50) and efficacy (Emax).

  • Principle: Agonist activation of Gs-coupled receptors stimulates adenylyl cyclase to produce cAMP. This assay quantifies the amount of cAMP produced by cells in response to the test compound.

  • Methodology:

    • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human β2-adrenergic receptor) in 96-well plates and grow to confluency.

    • Assay Conditions: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition:

      • Agonist Mode: Add increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.

      • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed, known concentration of a standard agonist (e.g., isoproterenol).[11]

    • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

    • cAMP Quantification: Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis:

      • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 and Emax.

      • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

In Vivo Assessment

Protocol 3: Cardiovascular Profiling in Anesthetized Rodents

  • Objective: To evaluate the effect of the test compound on key physiological parameters like blood pressure and heart rate in a whole-animal system.

  • Principle: This protocol measures real-time changes in cardiovascular function following intravenous administration of the compound, allowing for the characterization of its overall sympathomimetic or sympatholytic effect.

  • Methodology:

    • Animal Preparation: Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic (e.g., isoflurane or urethane). Maintain body temperature with a heating pad.

    • Surgical Cannulation:

      • Cannulate the trachea to ensure a patent airway.

      • Cannulate a jugular vein for intravenous (IV) drug administration.[1][2]

      • Cannulate a common carotid artery and connect it to a pressure transducer to continuously monitor arterial blood pressure and heart rate.[1][2]

    • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until cardiovascular parameters are steady.

    • Drug Administration:

      • Administer the test compound via the jugular vein cannula. It is critical to test both rapid bolus doses and slow infusions, as the mechanism of action may differ between these administration routes.[1]

      • Include a vehicle control and a positive control (e.g., phenylephrine for pressor responses, isoproterenol for heart rate responses).

    • Co-administration with Antagonists: To determine the receptor pharmacology, pre-treat the animal with a selective antagonist (e.g., prazosin for α1-ARs) before administering the test compound to see if the response is blocked or attenuated.[2]

    • Data Acquisition and Analysis: Record the blood pressure and heart rate data continuously using a data acquisition system. Analyze the peak change from baseline for each dose and construct dose-response curves.

Part IV: Potential Therapeutic & Research Applications

The versatility of the 2-(Methylamino)benzeneethanol scaffold makes it a valuable starting point for drug discovery and a useful tool in pharmacological research.

  • Cardiovascular Therapeutics: Derivatives can be developed as vasopressors to treat hypotension in shock states or as selective β-blockers for managing hypertension and heart failure.[3]

  • Respiratory Medicine: β2-selective agonists are the cornerstone of treatment for asthma and COPD due to their bronchodilatory effects.

  • Neurological Research: As ligands for TAAR1, these compounds are valuable research tools for studying the role of trace amines in psychiatric and neurological disorders.

  • Probes for Receptor Pharmacology: Novel derivatives with high selectivity can be used to probe the structure and function of specific adrenergic receptor subtypes, aiding in our understanding of GPCR biology.[12]

Conclusion

The 2-(Methylamino)benzeneethanol structure is a privileged scaffold in pharmacology. Its biological activity is a complex interplay of direct adrenergic receptor modulation and indirect, TAAR1-mediated effects. By systematically modifying its structure and employing a rigorous pipeline of in vitro and in vivo evaluation, researchers can fine-tune the pharmacological profile of its derivatives to develop selective ligands. The methodologies detailed in this guide provide a robust framework for such investigations, emphasizing the importance of understanding the causal links between experimental design, molecular mechanism, and physiological outcome.

References

  • Maguire, M. E., Wiklund, R. A., Anderson, H. J., & Gilman, A. G. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of Biological Chemistry. Available at: [Link]

  • Hieble, J. P. (2012). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Broadley, K. J. (2025). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Che, T., et al. (2016). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Broadley, K. J. (2025). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Harris, A. S., & Bisteni, A. (1955). Ventricular Arrhythmias Induced by Sympathomimetic Amines in Unanesthetized Dogs Following Coronary Artery Occlusion. Circulation Research. Available at: [Link]

  • Sonnenblick, E. H., Frishman, W. H., & LeJemtel, T. H. (1979). Sympathomimetic amines: potential clinical applications in ischemic heart disease. The American Journal of Cardiology. Available at: [Link]

  • Rosenblum, I., Wohl, A., & Stein, A. A. (1965). STUDIES IN CARDIAC NECROSIS. II. CARDIOVASCULAR EFFECTS OF SYMPATHOMIMETIC AMINES PRODUCING CARDIAC LESIONS. Toxicology and Applied Pharmacology. Available at: [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubChem. (n.d.). Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R,R))-, sulfate (2:1) (salt). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]benzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]

  • Hoffman, B. B., & Lefkowitz, R. J. (1980). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Alagarsamy, V., et al. (2003). Synthesis and pharmacological investigation of some novel 2-methyl-3- (substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie. Available at: [Link]

  • Loretz, L. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. SlidePlayer. Available at: [Link]

  • Kumar, P. S., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Chemistry. Available at: [Link]

  • Manetti, F., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances. Available at: [Link]

  • Honkisz-Orzechowska, E., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Halberstadt, A. L., et al. (2020). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

Sources

Foundational

Halostachine: A Technical Guide to its Natural Sources and Isolation from Halostachys caspica

Abstract Halostachine, chemically known as N-methylphenylethanolamine, is a biogenic amine with significant pharmacological interest due to its sympathomimetic properties. This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halostachine, chemically known as N-methylphenylethanolamine, is a biogenic amine with significant pharmacological interest due to its sympathomimetic properties. This technical guide provides a comprehensive overview of the natural occurrence of halostachine, with a primary focus on its principal botanical source, Halostachys caspica. We delve into the principles and methodologies for its extraction, isolation, and purification from plant matrices, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide further details analytical techniques for the characterization and quantification of halostachine, ensuring scientific integrity through a self-validating system of protocols and authoritative references.

Introduction to Halostachine

Halostachine is a protoalkaloid structurally related to other phenylethylamine compounds like ephedrine and synephrine[1][2][3][4]. Its chemical structure features a phenethylamine backbone with a hydroxyl group at the beta-position and a methyl group on the amine nitrogen[5][6]. Found in nature as a single stereoisomer, it is more commonly synthesized as a racemic mixture[2][5]. The naturally occurring form isolated from Halostachys caspica is the levorotatory enantiomer[1].

The pharmacological profile of halostachine is characterized by its partial agonism at adrenergic receptors, leading to mild sympathomimetic effects[7][8]. This has led to its investigation for various applications, including as a potential component in dietary supplements for energy and focus[6][9][10]. A thorough understanding of its natural sources and efficient isolation is paramount for further research and potential therapeutic development.

Natural Occurrence of Halostachine

Primary Source: Halostachys caspica

The primary and most well-documented natural source of halostachine is the halophytic (salt-tolerant) shrub Halostachys caspica, also known by its synonym Halostachys belangeriana[1][2][3][4]. This plant belongs to the Amaranthaceae family and is native to the arid and semi-arid regions of western and central Asia and northern China[5][11].

Halostachys caspica is a hardy shrub that thrives in extreme ecological conditions, making it a valuable plant for sustainable agriculture on saline soils[11]. The aerial parts of the plant, particularly the young twigs, are known to contain the highest concentrations of halostachine[5]. Beyond alkaloids, the plant is also a source of flavonoids with antimicrobial and antioxidant properties[5][11][12].

Other Botanical Sources

While Halostachys caspica is the principal source, halostachine has also been identified in other plant species, notably within the Poaceae (grass) family. These include:

  • Perennial Ryegrass (Lolium perenne) : This common forage and turf grass has been shown to contain halostachine[1][2].

  • Tall Fescue (Festuca arundinacea) : Another economically important forage grass where the presence of halostachine has been confirmed[1][2][5].

The presence of halostachine in these widely distributed grasses is of interest in the fields of agriculture and animal science due to its potential physiological effects on livestock[5].

Biosynthesis of Halostachine in Halostachys caspica

The biosynthesis of halostachine in plants is believed to follow the general pathway for phenylethylamine alkaloids, commencing with the aromatic amino acid phenylalanine[5]. The proposed biosynthetic route involves a series of enzymatic transformations:

  • Decarboxylation : Phenylalanine undergoes decarboxylation to yield phenethylamine.

  • Hydroxylation : The resulting phenethylamine is then hydroxylated at the β-carbon position to form phenylethanolamine.

  • N-methylation : The final step involves the N-methylation of phenylethanolamine to produce halostachine (N-methylphenylethanolamine)[5].

While the general pathway is understood, the specific enzymes catalyzing these reactions in Halostachys caspica have not been fully elucidated[5].

Halostachine Biosynthesis Phenylalanine Phenylalanine Phenethylamine Phenethylamine Phenylalanine->Phenethylamine Decarboxylation Phenylethanolamine Phenylethanolamine Phenethylamine->Phenylethanolamine β-Hydroxylation Halostachine Halostachine (N-methylphenylethanolamine) Phenylethanolamine->Halostachine N-methylation

Caption: Proposed biosynthetic pathway of Halostachine from Phenylalanine.

Isolation and Purification of Halostachine from Halostachys caspica

The isolation of halostachine from Halostachys caspica involves a multi-step process that leverages the basic nature of alkaloids. The general workflow encompasses extraction, separation, and purification.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction. The aerial parts of Halostachys caspica should be harvested, preferably during the flowering phase for optimal fodder quality, which may also correlate with higher alkaloid content[11]. The plant material should be thoroughly dried and then ground into a fine powder to increase the surface area for solvent penetration.

Extraction Methodologies

The choice of extraction method depends on the desired scale and efficiency. As alkaloids exist in plants as either free bases or salts, different solvent systems can be employed[13][14].

Step-by-Step Protocol for Acid-Base Extraction:

  • Acidic Extraction :

    • Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid)[13]. This protonates the alkaloids, forming their water-soluble salts.

    • The mixture is stirred or agitated for a sufficient period to allow for complete extraction.

    • The solid plant material is then filtered off, and the acidic aqueous extract containing the alkaloid salts is collected.

  • Basification and Liquid-Liquid Extraction :

    • The acidic extract is then basified, typically with a base like ammonium hydroxide, to a pH of around 10[13]. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

    • The basified aqueous solution is then subjected to liquid-liquid extraction with a water-immiscible organic solvent such as chloroform, ether, or dichloromethane[13][14].

    • The organic phase, now containing the free halostachine, is collected. This process is typically repeated multiple times to ensure complete extraction.

  • Solvent Evaporation :

    • The combined organic extracts are then evaporated under reduced pressure to yield the crude alkaloid extract.

Extraction Workflow PlantMaterial Powdered Halostachys caspica AcidicExtraction Maceration in Acidic Water PlantMaterial->AcidicExtraction Filtration Filtration AcidicExtraction->Filtration AcidicExtract Aqueous Extract (Alkaloid Salts) Filtration->AcidicExtract Basification Basification (e.g., NH4OH) AcidicExtract->Basification LLE Liquid-Liquid Extraction (with organic solvent) Basification->LLE OrganicPhase Organic Phase (Free Alkaloid) LLE->OrganicPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeExtract Crude Halostachine Extract Evaporation->CrudeExtract

Caption: General workflow for the extraction of Halostachine.

Purification Techniques

The crude extract obtained will contain a mixture of alkaloids and other lipophilic compounds. Further purification is necessary to isolate pure halostachine.

Chromatographic Purification:

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of halostachine.

Step-by-Step Protocol for Preparative HPLC:

  • Column Selection : A reversed-phase C18 column is commonly used for the separation of alkaloids[15].

  • Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or triethylamine to improve peak shape) and an organic solvent like acetonitrile or methanol[16][17]. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of compounds with different polarities.

  • Detection : A UV detector is suitable for detecting halostachine, which contains a chromophoric phenyl group.

  • Fraction Collection : Fractions corresponding to the peak of halostachine are collected.

  • Purity Analysis : The purity of the collected fractions is then assessed using analytical HPLC.

For the separation of the R- and S-enantiomers of halostachine, a chiral stationary phase (CSP) column is required in the HPLC system[18].

Characterization and Quantification

Once isolated, the identity and purity of halostachine must be confirmed using various analytical techniques.

Technique Purpose Key Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time, peak area (for concentration determination)[15][19][20].
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantificationRetention time and mass spectrum with characteristic fragmentation patterns[21].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Mass Spectrometry (MS) Molecular weight determination and structural informationProvides the mass-to-charge ratio (m/z) of the molecule and its fragments[21].

Conclusion

Halostachys caspica stands out as the primary natural source of the pharmacologically active alkaloid, halostachine. This guide has outlined a robust and scientifically grounded approach to its isolation and purification, emphasizing the principles of acid-base extraction and chromatographic separation. The detailed protocols and analytical methodologies provided herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of halostachine's therapeutic potential. The ability to efficiently isolate this compound from its natural source is a critical first step in unlocking its full pharmacological value.

References

  • Pharmacology of Halostachine. (2011, December 14).
  • Buy Halostachine | 495-42-1 - Smolecule. (2023, August 15).
  • Halostachine - Wikipedia. (n.d.).
  • CAS 495-42-1 (Halostachine) - BOC Sciences. (n.d.).
  • Ingredient: Halostachine - Caring Sunshine. (n.d.).
  • The Pharmacological Profile of Halostachine: A Technical Guide for Researchers - Benchchem. (n.d.).
  • O696 | Halostachine (Hal)- Cloud-Clone Corp. (n.d.).
  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. (n.d.).
  • Halostachys - Wikipedia. (n.d.).
  • Halostachin CAS 495-42-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. (n.d.).
  • Halostachine (N-methylphenylethanolamine) 99% Pure Powder - NutriVitaShop. (n.d.).
  • Pharmacognosy. (n.d.).
  • Halostachine: The Science-Backed Energy Support Compound - NutriPQQ. (2025, December 25).
  • Extraction of Alkaloids - Alfa Chemistry. (n.d.).
  • A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. (2024, July 1).
  • Natural Halostachine - Nutrient Innovations Inc. (n.d.).
  • Flavonoids from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. (2012). International journal of molecular sciences.
  • Supplement Spotlight – Halostachine - Sport Integrity Australia. (2025, January 23).
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025, November 15).
  • Buy N-methylphenylethanolamine | 6589-55-5 - Smolecule. (2023, August 15).
  • Application Notes and Protocols for the Isolation of Halostachine Stereoisomers - Benchchem. (n.d.).
  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization - ResearchGate. (2019, August 8).
  • HALOSTACHINE, (+)- - Inxight Drugs - ncats. (n.d.).
  • HALOSTACHINE, (±)- - Inxight Drugs - ncats. (n.d.).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23).
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography - DergiPark. (2007, June 15).
  • III Analytical Methods. (n.d.).
  • Chromatographic Techniques in Pharmaceutical Analysis - Encyclopedia.pub. (2022, April 26).
  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - MDPI. (2021, October 31).
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013, September 15).
  • Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC. (2023, November 6).
  • (PDF) Validation of high performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products - ResearchGate. (2016, February 17).
  • Isolation and characterization of a new hispolone derivative from antioxidant extracts of Pistacia atlantica - PubMed. (2009, September 15).
  • Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. - Oriental Journal of Chemistry. (n.d.).
  • Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - MDPI. (2012, July 10).
  • Chemical composition of the essential oil of Eremostachys Laevigata bung - SciSpace. (n.d.).
  • Changes in Phytochemical Synthesis, Chalcone Synthase Activity and Pharmaceutical Qualities of Sabah Snake Grass (Clinacanthus nutans L.) in Relation to Plant Age - MDPI. (2014, October 30).
  • Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - Frontiers. (2022, June 2).

Sources

Exploratory

The Pharmacological and Structural Divergence of 2-(Methylamino)benzeneethanol and Ephedrine: A Technical Whitepaper

Executive Summary In the landscape of sympathomimetic amines, minor structural modifications dictate profound shifts in pharmacodynamics, metabolic stability, and systemic efficacy. This whitepaper provides an in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sympathomimetic amines, minor structural modifications dictate profound shifts in pharmacodynamics, metabolic stability, and systemic efficacy. This whitepaper provides an in-depth technical analysis of the relationship between 2-(Methylamino)benzeneethanol (commonly known as Halostachine or N-methylphenylethanolamine) and Ephedrine .

While both compounds share a phenylethylamine backbone and act upon adrenergic receptors, they are separated by a single, critical structural feature: an α -methyl group. As an application scientist navigating drug development or analytical toxicology, understanding how this single methyl substitution governs the transition from a rapidly metabolized partial agonist (halostachine) to a centrally active, long-lasting mixed sympathomimetic (ephedrine) is paramount.

Chemical Architecture: The α -Methyl Paradigm

To understand the divergent behavior of these two compounds, we must first examine their structural homology and the steric implications of their differences.

  • 2-(Methylamino)benzeneethanol (Halostachine): A phenylethanolamine derivative. It features a hydroxyl group at the β -carbon and a methylamine group, but it lacks an alkyl substitution at the α -carbon.

  • Ephedrine: A phenylpropanolamine derivative. It is structurally identical to halostachine except for the addition of a methyl group at the α -carbon (2-(methylamino)-1-phenylpropan-1-ol).

The Causality of Structure: The presence of the α -methyl group in ephedrine introduces significant steric hindrance around the amine. This steric bulk prevents the amine from properly orienting within the catalytic active site of Monoamine Oxidase (MAO). Consequently, ephedrine is highly resistant to oxidative deamination, granting it oral bioavailability and a prolonged half-life. Conversely, the absence of this group in 2-(Methylamino)benzeneethanol leaves the amine exposed, making it a prime substrate for rapid MAO-mediated degradation[1][2].

Pharmacodynamics: Receptor Binding and Efficacy

The structural differences between these two compounds directly influence their binding affinity and intrinsic efficacy at adrenergic receptors.

Ephedrine: The Mixed Sympathomimetic

Ephedrine operates via a dual mechanism. It acts as a direct agonist at both α

  • and β -adrenergic receptors, while simultaneously acting as an indirect sympathomimetic. It enters the presynaptic terminal via the Norepinephrine Transporter (NET) and displaces endogenous norepinephrine from storage vesicles, leading to a robust and sustained sympathetic response.
2-(Methylamino)benzeneethanol: The Partial Agonist

Halostachine is a significantly weaker, direct-acting partial agonist. In vitro studies measuring cyclic AMP (cAMP) accumulation demonstrate that halostachine is only ~19% as effective as epinephrine at fully activating the β2​ -adrenergic receptor[3][4]. Because it is a partial agonist, in the presence of full endogenous agonists (like epinephrine), it can competitively bind the receptor and paradoxically dampen maximal sympathetic signaling.

G Ligand Agonist (Halostachine / Ephedrine) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein (Activation) Receptor->G_Protein Conformational Change Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Accumulation Adenylate_Cyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis) PKA->Response Phosphorylation

Figure 1: β2-Adrenergic Signaling Cascade activated by sympathomimetic amines.

Pharmacokinetics: The MAO Bottleneck

The most profound clinical difference between these two molecules is their metabolic fate.

2-(Methylamino)benzeneethanol is rapidly metabolized by both MAO-A and MAO-B. Kinetic studies utilizing rat brain mitochondria indicate that at low concentrations (~10 µM), it is a specific substrate for MAO-B (High Affinity: Km​=27.7μM ). At higher concentrations, it becomes a substrate for both isoforms (Low Affinity: Km​=143μM )[1][5]. This rapid oxidative deamination results in a highly transient physiological effect with a half-life of merely 5 to 10 minutes[4]. Ephedrine, protected by its α -methyl shield, boasts a half-life of 3 to 6 hours.

Quantitative Data Summary
Parameter2-(Methylamino)benzeneethanol (Halostachine)Ephedrine
Chemical Class PhenylethanolaminePhenylpropanolamine
α -Methyl Group AbsentPresent
β2​ -Receptor Efficacy ~19% (Partial Agonist)~70-80% (Mixed Agonist)
MAO Susceptibility High (Substrate for MAO-A and MAO-B)Low (Steric hindrance prevents degradation)
MAO-B Affinity ( Km​ ) 27.7 μM (High affinity site)N/A (Non-substrate)
In Vivo Half-Life ( t1/2​ ) 5 – 10 minutes3 – 6 hours
Primary Mechanism Direct partial β2​ agonismDirect α/β agonism & indirect NE release

Experimental Protocols & Analytical Workflows

To rigorously evaluate and differentiate these compounds in a laboratory setting, researchers must deploy self-validating assay systems. Below are the optimized protocols detailing both the methodology and the underlying causality of the experimental design.

Protocol 1: In Vitro cAMP Accumulation Assay (Receptor Efficacy)

Purpose: To quantify the intrinsic efficacy of halostachine versus ephedrine at the β2​ -adrenergic receptor.

  • Step 1: Cell Culture. Seed HEK293 cells stably expressing human β2​ -adrenergic receptors into 96-well plates.

  • Step 2: Receptor Alkylation (Critical Step). Pre-treat the cells with 100 nM N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for 30 minutes, followed by extensive washing.

    • Causality: EEDQ irreversibly alkylates a fraction of the receptors. In standard in vitro systems, "spare receptors" (receptor reserve) allow partial agonists to masquerade as full agonists because maximum signaling can be achieved without 100% receptor occupancy. By using EEDQ to eliminate this reserve, the true partial agonism of halostachine is unmasked[3].

  • Step 3: Ligand Incubation. Incubate the cells with varying concentrations ( 10−9 to 10−4 M) of halostachine, ephedrine, and epinephrine (as a 100% baseline control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Step 4: Quantification. Lyse the cells and measure intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. Calculate the Emax​ relative to epinephrine.

Protocol 2: LC-MS/MS Analytical Differentiation

Purpose: Chromatographic separation and mass spectrometric quantification of halostachine and ephedrine in biological matrices.

  • Step 1: Sample Preparation. Perform protein precipitation by adding cold acetonitrile (1:3 v/v) to the plasma sample. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: This denatures proteins and crashes them out of solution, preventing column clogging and reducing matrix-induced ion suppression in the mass spectrometer.

  • Step 2: Chromatographic Separation. Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Poroshell 120 HILIC, 2.1 × 100 mm)[6]. Use a mobile phase gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

    • Causality: Phenylethanolamines are highly polar basic amines. On standard reverse-phase C18 columns, they exhibit poor retention and elute in the void volume. HILIC provides orthogonal retention based on polarity, ensuring sharp peak shapes and baseline separation between the des-methyl (halostachine) and methylated (ephedrine) analogs.

  • Step 3: MS/MS Detection. Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Monitor the transition for Halostachine: m/z 152.1 134.1 (loss of H2​O ).

    • Monitor the transition for Ephedrine: m/z 166.1 148.1.

G SamplePrep Sample Preparation (Protein Precipitation) Chromatography HILIC Separation (Polar Retention) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Protonation) Chromatography->Ionization Elution MS1 Quadrupole 1 (Precursor Selection) Ionization->MS1 Gas Phase Ions CID Collision Cell (Fragmentation) MS1->CID m/z 152 (Halo) / 166 (Eph) MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Collision Induced Dissociation Detection Detector & Data Analysis MS2->Detection m/z 134 (Halo) / 148 (Eph)

Figure 2: LC-MS/MS Analytical Workflow for phenylethanolamine differentiation.

References

  • Halostachine - Wikipedia Source: Wikipedia URL:[Link]

  • A new method for in vivo measurement of brain monoamine oxidase activity Source: PubMed (National Institutes of Health) URL:[Link]

  • Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for quantification of 2-(Methylamino)benzeneethanol

Application Note: Advanced Analytical Methodologies for the Quantification of 2-(Methylamino)benzeneethanol Introduction & Pharmacological Context 2-(Methylamino)benzeneethanol—also widely referred to in scientific liter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 2-(Methylamino)benzeneethanol

Introduction & Pharmacological Context

2-(Methylamino)benzeneethanol—also widely referred to in scientific literature as halostachine, N-methylphenylethanolamine, or α -[(methylamino)methyl]benzenemethanol—is a bioactive phenylethanolamine alkaloid[1][2]. Structurally homologous to ephedrine and synephrine, it functions as a sympathomimetic amine and a partial β -adrenergic receptor agonist[3][4]. Due to its ability to stimulate cAMP accumulation and promote lipolysis, it is increasingly utilized in dietary supplements targeted at weight loss and athletic performance[4][5]. However, the lack of extensive clinical safety data and its potential for deliberate adulteration in herbal food supplements necessitate rigorous analytical quantification methods[4]. This application note details a highly sensitive, self-validating LC-MS/MS protocol for the accurate determination of 2-(Methylamino)benzeneethanol in complex matrices[3].

Conformational Dynamics and Analytical Causality

The structural behavior of 2-(Methylamino)benzeneethanol directly dictates its chromatographic retention and ionization efficiency. Theoretical conformational analyses and free-jet microwave spectroscopy reveal that the molecule exists in multiple stable conformational states[6][7]. These conformers are primarily stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen atom and the amino nitrogen atom (O-H···N), alongside weaker dispersive interactions between the methyl group and the aromatic ring[7][8].

Causality in Method Design: Because the secondary amine is highly basic and the molecule exhibits conformational flexibility governed by intramolecular hydrogen bonding[9], utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) is critical. This environment ensures complete protonation of the amine, disrupting the intramolecular hydrogen bond and forcing the molecule into a single, stable cationic state [M+H]+ . This eliminates chromatographic peak tailing on reversed-phase columns and maximizes ionization efficiency in positive electrospray ionization (ESI+) mass spectrometry[3].

Experimental Protocols: Self-Validating Extraction Workflow

To establish a self-validating system, this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS), such as Halostachine-d3, introduced at the very first step. This controls for matrix effects, extraction losses, and ion suppression, ensuring that the final quantified value is intrinsically corrected for procedural variances[3].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking : Accurately weigh 100 mg of homogenized dietary supplement powder (or 100 µL of biological fluid) into a 2.0 mL microcentrifuge tube[3]. Immediately spike with 10 µL of 1 µg/mL Halostachine-d3 (Internal Standard). Rationale: Early IS addition ensures all subsequent volumetric or adsorptive losses are proportionally mirrored by the IS.

  • Solvent Extraction : Add 990 µL of extraction solvent (Methanol:Water 80:20 v/v containing 0.1% Formic Acid). Vortex vigorously for 5 minutes. Rationale: The high methanol content precipitates large proteins and excipients, while the 20% aqueous fraction and formic acid ensure the polar, basic analyte remains highly soluble.

  • Ultrasonic Assisted Extraction (UAE) : Sonicate the samples in a water bath at 4∘C for 15 minutes. Rationale: Cold sonication physically disrupts the matrix to maximize recovery without inducing thermal degradation of the alkaloid.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4∘C [3].

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[3]. Rationale: PTFE is chemically inert and prevents the adsorption of the basic amine, which is a common issue with nylon filters.

Workflow Homogenization Sample Homogenization & IS Spiking Extraction Solvent Extraction (MeOH:H2O + FA) Homogenization->Extraction Centrifugation Cold Centrifugation (14,000 x g) Extraction->Centrifugation Filtration PTFE Filtration (0.22 µm) Centrifugation->Filtration LC UHPLC Separation (C18 Column) Filtration->LC MS MS/MS Detection (MRM Mode) LC->MS

Analytical workflow for the extraction and LC-MS/MS quantification of 2-(Methylamino)benzeneethanol.

LC-MS/MS Instrumental Conditions

The quantification is performed using a UHPLC system coupled to a Tandem Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3].

Chromatographic Setup:

  • Column : C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm particle size)[3]. Causality: The 1.8 µm particles provide high theoretical plate counts for sharp peak shapes, crucial for resolving 2-(Methylamino)benzeneethanol from isobaric interferences like ephedrine.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min[3].

  • Injection Volume : 5 µL[3].

  • Column Temperature : 40∘C [3].

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
4.01090
6.01090
6.1955
8.0955

Mass Spectrometry Parameters (ESI+): Causality of Transitions: The primary transition (m/z 152.1 134.1) represents the neutral loss of water (-18 Da) from the β -hydroxyl group, a highly favored fragmentation pathway for phenylethanolamines[1][10]. The secondary transition (m/z 152.1 117.1) is used as a qualifying ion to ensure absolute specificity.

Table 2: MRM Transitions for 2-(Methylamino)benzeneethanol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
2-(Methylamino)benzeneethanol152.1134.115Quantifier
2-(Methylamino)benzeneethanol152.1117.125Qualifier
Halostachine-d3 (IS)155.1137.115Internal Standard

Method Validation Data

The method was validated according to ICH guidelines, ensuring high sensitivity and selectivity for routine analysis[3].

Table 3: Method Validation Parameters

ParameterValue
Linear Range1.0 - 1000 ng/mL
Correlation Coefficient ( R2 )> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (RSD%)< 4.5%
Inter-day Precision (RSD%)< 6.2%
Mean Recovery94.5% - 102.3%

Biological Pathway Visualization

Understanding the pharmacodynamics of 2-(Methylamino)benzeneethanol is essential for researchers correlating quantified doses with physiological outcomes. As a β -adrenergic agonist, it triggers a G-protein coupled cascade leading to lipolysis[4][5].

Pathway Ligand 2-(Methylamino)benzeneethanol Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Agonist Binding G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Lipolysis & Metabolic Rate Increase PKA->Response Phosphorylation Cascade

Beta-adrenergic signaling pathway activated by 2-(Methylamino)benzeneethanol leading to lipolysis.

Sources

Application

HPLC and GC-MS protocols for N-methylphenylethanolamine analysis

Comprehensive Analytical Profiling of N-Methylphenylethanolamine (NMPEA): Optimized HPLC and GC-MS Protocols Executive Summary N-methylphenylethanolamine (NMPEA), commonly known as halostachine, is a biogenic trace amine...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Profiling of N-Methylphenylethanolamine (NMPEA): Optimized HPLC and GC-MS Protocols

Executive Summary

N-methylphenylethanolamine (NMPEA), commonly known as halostachine, is a biogenic trace amine, a protoalkaloid found in plants such as Halostachys caspica, and an endogenous mammalian metabolite[1]. Structurally characterized by a monocyclic benzene ring, a secondary hydroxyl group, and a secondary amine, NMPEA presents distinct physicochemical challenges for chromatographic separation. This application note provides drug development professionals and analytical scientists with field-proven, self-validating protocols for quantifying NMPEA using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Biological Context & Enzymatic Origin

In mammalian systems, NMPEA is synthesized via the transmethylation of phenylethanolamine. This reaction is catalyzed by Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28), utilizing S-adenosyl-L-methionine (SAM) as the universal methyl donor[2]. Historically, PNMT activity was measured using radiometric assays and thin-layer chromatography[3]; however, modern metabolomics demands the high-throughput precision of GC-MS and LC-MS/MS platforms.

PNMT_Pathway PEA Phenylethanolamine (Substrate) PNMT PNMT Enzyme (EC 2.1.1.28) PEA->PNMT SAM S-adenosyl-L-methionine (Methyl Donor) SAM->PNMT NMPEA N-methylphenylethanolamine (Product) PNMT->NMPEA SAH S-adenosyl-L-homocysteine (Byproduct) PNMT->SAH

Fig 1: Enzymatic synthesis of NMPEA via PNMT-catalyzed transmethylation using a SAM donor.

Analytical Strategy: The Causality Behind the Chemistry

Choosing between GC-MS and HPLC depends heavily on the sample matrix and the required sensitivity. However, neither technique can be applied naively to NMPEA due to its polar functional groups.

  • The GC-MS Derivatization Logic: NMPEA contains both a secondary hydroxyl and a secondary amine. If injected natively into a GC, these polar groups will aggressively hydrogen-bond with residual silanols on the stationary phase, resulting in severe peak tailing and thermal degradation. To circumvent this, a two-phase derivatization is mandatory[4]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS). TMCS is critical here; it acts as a Lewis acid catalyst to drive the silylation of the sterically hindered secondary amine, converting NMPEA into a highly volatile, thermally stable di-TMS derivative.

  • The HPLC Mobile Phase Logic: In reversed-phase HPLC, the basic secondary amine of NMPEA (pKa ~9.5) causes peak broadening on standard C18 columns. By heavily buffering the mobile phase with an acidic modifier (0.1% Formic Acid), we force the amine into a fully protonated state. This serves a dual purpose: it eliminates secondary interactions with the silica backbone and acts as an optimal proton donor for downstream positive-ion Electrospray Ionization (ESI+)[5].

NMPEA_Analysis A NMPEA Sample Extract B Analytical Divergence A->B C GC-MS Pathway Require Volatility B->C F HPLC Pathway Require Ionization B->F D Derivatization (BSTFA + TMCS) C->D E EI-MS (70 eV) m/z 151 & 44 D->E I Metabolomic Quantification E->I G Acidic Mobile Phase (0.1% Formic Acid) F->G H ESI-MS/MS (+) m/z 152.1 [M+H]+ G->H H->I

Fig 2: Analytical workflow for NMPEA detailing GC-MS derivatization and HPLC-ESI ionization paths.

Protocol 1: GC-MS Workflow for Volatile Analysis

This protocol utilizes a two-step derivatization optimized for complex biological matrices[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the biological extract to a glass autosampler vial and lyophilize completely.

    • Causality: Even trace amounts of water will violently quench BSTFA, destroying the derivatization efficiency.

  • Methoximation (Optional but recommended for complex matrices): Add 50 µL of methoxylamine hydrochloride (20 mg/mL in anhydrous pyridine). Agitate at 1200 rpm at 60°C for 90 minutes[4].

    • Validation Checkpoint: The solution must remain clear. Any white precipitate indicates moisture contamination; discard and restart.

  • Silylation: Add 25 µL of BSTFA containing 1% TMCS. Agitate at 1200 rpm at 60°C for an additional 90 minutes[4].

  • GC-MS Injection: Inject 1 µL into the GC-MS (e.g., HP-5MS column, 30 m × 0.25 mm, 0.25 µm film) in splitless mode.

  • Detection & Fragmentation Analysis: Operate the MS in Electron Ionization (EI) mode at 70 eV. Non-derivatized NMPEA yields a molecular ion at m/z 151[1]. The fragmentation is dominated by alpha-cleavage adjacent to the secondary amine, generating a highly stable iminium ion that appears as the base peak at m/z 44[1].

Protocol 2: HPLC-ESI-MS/MS for Liquid Profiling

This protocol is designed for rapid, high-throughput screening without the need for derivatization, relying on ESI+ mass spectrometry[5].

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.8 µm). Maintain the column compartment at 40°C.

    • Causality: Elevated temperature reduces the viscosity of the aqueous mobile phase, lowering system backpressure and sharpening the elution band.

  • Mass Spectrometry (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Under these acidic conditions, NMPEA readily protonates to form the [M+H]+ precursor ion at m/z 152.1[5].

    • Validation Checkpoint: To ensure specificity against isobaric interferences, monitor the MS/MS transition of m/z 152.1 → 134.1. This specific mass loss of 18 Da corresponds to the neutral loss of H₂O from the secondary alcohol group, confirming the intact phenylethanolamine backbone.

Quantitative Data Summaries

Table 1: Mass Spectrometric Diagnostic Ions for NMPEA Analysis

Analytical Platform Ionization Mode Target Ion (m/z) Relative Abundance Structural Assignment / Causality
GC-MS EI (70 eV) 151.0 Low Molecular Ion [M]⁺ of non-derivatized NMPEA[1]
GC-MS EI (70 eV) 44.0 Base Peak (100%) [CH₃-NH=CH₂]⁺ via alpha-cleavage adjacent to the amine[1]

| HPLC-MS | ESI (Positive) | 152.1 | Precursor | Protonated molecular ion [M+H]⁺ driven by acidic mobile phase[5] |

Table 2: Optimized HPLC Gradient Elution Profile Note: Mobile Phase A = Water + 0.1% Formic Acid; Mobile Phase B = Acetonitrile + 0.1% Formic Acid.

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Elution Phase
0.0 95 5 0.4 Column Equilibration
1.0 95 5 0.4 Isocratic Hold (Polar retention)
5.0 40 60 0.4 Linear Gradient (Analyte Elution)
7.0 5 95 0.4 Column Wash (Remove hydrophobic matrix)

| 9.0 | 95 | 5 | 0.4 | Re-equilibration |

Sources

Method

Application Note: Experimental Procedures for the Synthesis of 2-(Methylamino)benzeneethanol from Acetophenone

Target Audience: Researchers, scientists, and drug development professionals. Compound Synonyms: Halostachine, N-methylphenylethanolamine, α-(Methylaminomethyl)benzyl alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Synonyms: Halostachine, N-methylphenylethanolamine, α-(Methylaminomethyl)benzyl alcohol.

Executive Summary & Mechanistic Rationale

2-(Methylamino)benzeneethanol is a biogenic amine and sympathomimetic structural analog to ephedrine and epinephrine. In drug development and neurological research, it is primarily synthesized as a racemic mixture.

While one might intuitively consider the direct reductive amination of acetophenone to yield this product, that pathway actually produces N-methyl-1-phenylethanamine, which lacks the critical β-hydroxyl group. Therefore, functionalizing the α-carbon of acetophenone is a mandatory strategic choice. The classical synthesis, originally established by Durden and co-workers, bypasses this limitation through a highly controlled four-step sequence: α-bromination, protected amination, ketone reduction, and catalytic debenzylation[1].

Synthetic Pathway Visualization

Synthesis A Acetophenone (Starting Material) B α-Bromoacetophenone (Phenacyl Bromide) A->B Br2, Acetic Acid (α-Bromination) C 2-(N-benzyl-N-methylamino)acetophenone (Protected Amino-Ketone) B->C N-methylbenzylamine (Nucleophilic Substitution) D 2-(N-benzyl-N-methylamino)-1-phenylethanol (Protected Amino-Alcohol) C->D NaBH4, Ethanol (Ketone Reduction) E 2-(Methylamino)benzeneethanol (Final Racemic Product) D->E H2, Pd/C (Catalytic Hydrogenolysis)

Figure 1: Four-step classical synthesis pathway of 2-(Methylamino)benzeneethanol from acetophenone.

Step-by-Step Experimental Protocols

Step 1: α-Bromination of Acetophenone

Objective: Introduce a leaving group at the α-carbon. Causality & Expertise: Bromine acts as an electrophile targeting the enol form of acetophenone. The reaction is strictly temperature-controlled to prevent polybromination. Protocol:

  • Dissolve 1.0 eq of acetophenone in glacial acetic acid (or methanol) within a round-bottom flask equipped with an addition funnel.

  • Cool the reaction mixture to 0–10 °C using an ice bath.

  • Add 1.0 eq of elemental bromine (Br₂) dropwise over 1-2 hours, maintaining the temperature strictly below 10 °C.

  • Stir for an additional 30 minutes until the red-brown color dissipates.

  • Pour the mixture over crushed ice to precipitate the product. Filter and wash with cold water.

Self-Validating QC: The visual dissipation of the bromine color confirms the consumption of Br₂. The isolated product, 2, melts at 48–51 °C[3]. Safety Note: This intermediate is a potent lachrymator and severe irritant; handle exclusively in a fume hood[2].

Step 2: Nucleophilic Substitution (Amination)

Objective: Introduce the methylamino group while preventing over-alkylation. Causality & Expertise: Direct amination with methylamine often fails because the resulting secondary amine is more nucleophilic than the primary amine, causing runaway dialkylation. Utilizing N-methylbenzylamine introduces a bulky benzyl protecting group that sterically restricts the reaction to a clean 1:1 substitution[4]. Protocol:

  • Dissolve α-bromoacetophenone in a non-polar or slightly polar aprotic solvent (e.g., butyl acetate or dichloromethane).

  • Slowly add 2.0 eq of N-methylbenzylamine (the excess acts as an acid scavenger for the generated HBr).

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with 1M HCl to extract the aqueous layer, then basify the aqueous phase with NaOH to precipitate the free base.

  • Extract with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating QC: TLC (Thin-Layer Chromatography) will show the consumption of the UV-active α-bromoacetophenone spot. Mass spectrometry (ESI-MS) will confirm the intermediate mass [M+H]⁺.

Step 3: Ketone Reduction

Objective: Reduce the carbonyl group to a secondary alcohol. Causality & Expertise: Sodium borohydride (NaBH₄) is chosen over Lithium aluminum hydride (LiAlH₄) for its safer handling profile and excellent chemoselectivity for ketones in the presence of amines. Protocol:

  • Dissolve the 2-(N-benzyl-N-methylamino)acetophenone intermediate in absolute ethanol.

  • Cool the solution to 0 °C.

  • Add 1.5 eq of NaBH₄ in small portions to manage the exothermic release of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction slowly with water, evaporate the ethanol, and extract the product with ethyl acetate.

Self-Validating QC: Fourier-transform infrared spectroscopy (FT-IR) provides immediate validation: the sharp carbonyl (C=O) stretch at ~1680 cm⁻¹ will completely disappear, replaced by a broad, strong hydroxyl (O-H) stretch at ~3300 cm⁻¹.

Step 4: Catalytic Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl protecting group to yield the final product. Causality & Expertise: Catalytic hydrogenolysis selectively cleaves the benzylic C-N bond. The benzylic C-O bond (the newly formed alcohol) remains intact under standard conditions, yielding the final racemic product[1]. Protocol:

  • Dissolve the 2-(N-benzyl-N-methylamino)-1-phenylethanol in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen, then introduce Hydrogen (H₂) gas via a balloon or Parr shaker at 1 atm.

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4–8 hours).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield crude 2-(Methylamino)benzeneethanol, which can be recrystallized or converted to its hydrochloride salt.

Self-Validating QC: ¹H-NMR will confirm the disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH₂ singlet (at ~3.6 ppm). The final product's melting point (racemate) is 75–76 °C[1].

Quantitative Data Summary

Synthetic StepReaction TypeKey ReagentsTemp (°C)Expected Yield (%)QC Validation Marker
1. Bromination Electrophilic SubstitutionAcetophenone, Br₂, AcOH0–1080–85%Disappearance of Br₂ color; MP: 48–51 °C
2. Amination Nucleophilic Substitutionα-bromoacetophenone, N-methylbenzylamine20–2570–75%TLC shift; Mass Spec [M+H]⁺
3. Reduction Hydride AdditionNaBH₄, Ethanol0–2585–90%IR: Loss of C=O (~1680 cm⁻¹), Gain of O-H (~3300 cm⁻¹)
4. Debenzylation Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C, Ethanol20–2590–95%¹H-NMR: Loss of benzyl CH₂ singlet

References

  • Title: Synthesis of N-Methylphenylethanolamine from Acetophenone: An In-depth Technical Guide Source: Benchchem URL
  • Title: Halostachine Source: Wikipedia URL
  • Title: Phenacyl bromide | C8H7BrO | CID 6259 Source: PubChem URL
  • Title: alpha-Bromoacetophenone Source: ChemBK URL

Sources

Application

Application Note: Medicinal Chemistry &amp; Synthetic Workflows for 2-(Methylamino)benzeneethanol Derivatives

Introduction & Nomenclature Nuance In the landscape of medicinal chemistry, the nomenclature "2-(Methylamino)benzeneethanol" requires precise structural disambiguation. It most prominently refers to 2-(methylamino)-1-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Nomenclature Nuance

In the landscape of medicinal chemistry, the nomenclature "2-(Methylamino)benzeneethanol" requires precise structural disambiguation. It most prominently refers to 2-(methylamino)-1-phenylethanol (commonly known as Halostachine), a naturally occurring alkaloid and a privileged β -hydroxy-phenethylamine pharmacophore[1]. Alternatively, the name can denote the regioisomer 1-[2-(methylamino)phenyl]ethanol , a valuable intermediate utilized in the synthesis of indole and quinoline-based therapeutics[2].

Because the β -hydroxy-phenethylamine scaffold serves as the foundational architecture for a vast array of adrenergic drugs (from asthma inhalers to cardiovascular agents), this guide focuses on the mechanistic applications, Structure-Activity Relationships (SAR), and validated synthetic protocols for 2-(methylamino)-1-phenylethanol derivatives.

Pharmacophore Rationale & Mechanistic Insights

The 2-(methylamino)-1-phenylethanol scaffold is a highly effective mimic of endogenous catecholamines (like epinephrine). Its efficacy as a building block in drug development relies on its ability to engage G-Protein Coupled Receptors (GPCRs), specifically adrenergic receptors.

  • The Hydroxyl Group: The chiral β -hydroxyl group is critical for receptor activation. It engages in stereospecific hydrogen bonding with conserved serine residues (e.g., Ser204, Ser207) within the transmembrane domains of the GPCR.

  • The Secondary Amine: At physiological pH, the secondary amine is protonated. This cationic center forms an indispensable salt bridge with a highly conserved aspartate residue (Asp113) in the receptor's binding pocket, anchoring the ligand.

GPCR_Signaling Ligand 2-(Methylamino)-1-phenylethanol (Adrenergic Agonist) GPCR β-Adrenergic Receptor (GPCR) Ligand->GPCR Binds Pocket G_alpha G(s) Alpha Subunit Activation GPCR->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Response Physiological Response (e.g., Bronchodilation) PKA->Response Phosphorylation Cascade

Adrenergic GPCR signaling pathway activated by phenylethanolamine derivatives.

Comparative Structure-Activity Relationship (SAR) Data

To understand the trajectory from the base 2-(methylamino)-1-phenylethanol scaffold to advanced therapeutics, we must analyze how strategic substitutions alter receptor selectivity.

CompoundStructural ModificationPrimary Target(s)Clinical / Biological Relevance
Halostachine Unsubstituted phenyl ring β -AR (partial agonist)Lipolysis, dietary supplements[1]
Synephrine 4-OH on phenyl ring α1​ -AR, β3​ -ARVasoconstriction, weight management
Ephedrine α -methyl group additionMixed α/β , NETBronchodilator, nasal decongestant
Albuterol 4-OH, 3-CH2OH, N-tert-butyl β2​ -AR (highly selective)Asthma rescue inhalant

Insight: Increasing the steric bulk on the amine nitrogen (e.g., transitioning from a methyl group to a tert-butyl group) dictates selectivity, shifting affinity away from α -receptors and strongly toward β2​ -receptors.

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocols detail the synthesis and derivatization of the scaffold. Each protocol is designed as a Self-Validating System , embedding In-Process Controls (IPCs) to ensure causality and empirical verification at every step.

Synthetic_Workflow Epoxide Styrene Oxide (Precursor) Aminolysis Aminolysis with Methylamine Epoxide->Aminolysis Methanol, 40°C Intermediate 2-(Methylamino)-1-phenylethanol (IPC Validated) Aminolysis->Intermediate Regioselective Opening Derivatization Reductive Amination (N-Alkylation) Intermediate->Derivatization Aldehyde + NaBH(OAc)3 API Target API (e.g., β2 Agonist) Derivatization->API Purification & NMR

Regioselective synthesis and derivatization workflow of 2-(Methylamino)-1-phenylethanol.

Protocol A: Regioselective Synthesis via Epoxide Aminolysis

Objective: Synthesize 2-(methylamino)-1-phenylethanol from styrene oxide with high regiocontrol. Causality in Reagent Selection: Methanol is utilized as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen. This increases the electrophilicity of the epoxide, accelerating the nucleophilic ring-opening. A 5-fold molar excess of methylamine is strictly required to suppress the formation of tertiary amine byproducts (bis-alkylation).

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with styrene oxide (1.0 eq) and anhydrous methanol to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the vessel to 0°C using an ice bath. Slowly add aqueous methylamine (40% w/w, 5.0 eq) dropwise to control the exothermic ring-opening.

  • Propagation: Remove the ice bath, warm the mixture to 40°C, and stir continuously for 6 hours.

  • Self-Validating IPC (TLC): Withdraw a 50 µL aliquot and partition it between Ethyl Acetate and H₂O. Spot the organic layer on a silica TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1).

    • Validation Check: The reaction is validated as complete when the UV-active styrene oxide spot ( Rf​≈0.8 ) completely disappears, replaced by a highly polar, ninhydrin-positive spot ( Rf​≈0.2 ).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess methylamine. Dissolve the crude oil in diethyl ether and precipitate the hydrochloride salt by adding 2M HCl in ether dropwise. Filter and dry under a vacuum.

  • Final Validation (NMR): Obtain a ¹H-NMR spectrum in D₂O.

    • Validation Check: The presence of a sharp singlet at ~2.7 ppm (N-CH₃) and a diagnostic doublet of doublets at ~4.9 ppm (CH-OH) confirms the regiochemistry, proving nucleophilic attack occurred exclusively at the less sterically hindered terminal carbon.

Protocol B: N-Alkylation for Receptor Selectivity (Reductive Amination)

Objective: Convert the secondary amine to a bulkier tertiary amine to enhance β2​ -receptor selectivity. Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride. The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, allowing it to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted target aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified 2-(methylamino)-1-phenylethanol (1.0 eq) and the target aliphatic aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture for 1 hour at room temperature to allow complete condensation to the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to prevent thermal spiking. Stir the suspension for 12 hours at room temperature.

  • Self-Validating IPC (LC-MS): Withdraw a 10 µL sample, dilute in LC-grade Acetonitrile, and perform LC-MS analysis.

    • Validation Check: The system is validated when the Total Ion Chromatogram (TIC) demonstrates >95% conversion to the expected [M+H]+ mass peak of the alkylated product, with <2% unreacted starting material remaining.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Halostachine - Wikipedia. Wikimedia Foundation. URL: [Link]

  • 1-[2-(Methylamino)phenyl]ethanol | CID 21844640 - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of 2-(Methylamino)-1-phenylethanol as a Precursor

Introduction: A Versatile Chiral Building Block 2-(Methylamino)-1-phenylethanol is a bifunctional organic compound featuring a secondary amine and a secondary benzylic alcohol. This unique combination of reactive sites,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block

2-(Methylamino)-1-phenylethanol is a bifunctional organic compound featuring a secondary amine and a secondary benzylic alcohol. This unique combination of reactive sites, coupled with its inherent chirality, establishes it as a highly valuable precursor in modern organic synthesis. Its structural motif is central to a wide array of biologically active molecules, most notably the sympathomimetic amines, which mimic the effects of epinephrine and norepinephrine.[1][2] This guide provides an in-depth exploration of the core reactivity of 2-(methylamino)-1-phenylethanol and details robust protocols for its application in the synthesis of complex molecular targets, with a focus on pharmaceutical intermediates.

The strategic value of this precursor lies in the ability to selectively manipulate its two functional groups—the nucleophilic amine and the versatile alcohol—to construct more elaborate structures. It serves as a foundational scaffold for producing analogues of critical drugs like ephedrine and phenylephrine, making it a molecule of significant interest to researchers in medicinal chemistry and drug development.[3][4]

Physicochemical Properties
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Synonym(s) N-Methyl-2-hydroxy-2-phenylethylamine
Functional Groups Secondary Amine, Secondary Alcohol
Chirality Contains one stereocenter
Topological Polar Surface Area (TPSA) 32.26 Ų
logP 1.15

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-(methylamino)-1-phenylethanol stems from the orthogonal reactivity of its amine and alcohol functionalities. A synthetic plan can be designed to react these sites in a specific order, often involving protection/deprotection steps, to achieve the desired molecular architecture.

  • The Secondary Amine (-NH(CH₃)): As a potent nucleophile and a base, the secondary amine is the primary site for N-alkylation and N-acylation reactions. This allows for the introduction of diverse substituents, extending the carbon skeleton or incorporating specific pharmacophores.

  • The Secondary Alcohol (-CH(OH)): The benzylic alcohol can undergo oxidation to form a ketone, providing an electrophilic handle for carbon-carbon bond formation (e.g., Grignard or Wittig reactions). Alternatively, it can be esterified or converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution.

cluster_precursor Precursor cluster_transformations Key Synthetic Transformations cluster_products Resulting Intermediates / Products Precursor 2-(Methylamino)-1-phenylethanol Amine_Reaction N-Alkylation / N-Acylation Precursor->Amine_Reaction R-X or RCOCl Alcohol_Reaction Oxidation to Ketone Precursor->Alcohol_Reaction [O] (PCC, Swern) Alcohol_Substitution Conversion to Leaving Group (e.g., -OTs, -Cl) Precursor->Alcohol_Substitution TsCl or SOCl₂ Product_Amine N-Substituted Derivatives (e.g., Amides, Tertiary Amines) Amine_Reaction->Product_Amine Product_Ketone α-(Methylamino)acetophenone (Precursor for C-C bond formation) Alcohol_Reaction->Product_Ketone Product_Substituted Substituted Analogues (e.g., Ethers, Esters) Alcohol_Substitution->Product_Substituted Nu:⁻

Caption: Key synthetic pathways originating from 2-(methylamino)-1-phenylethanol.

Application I: Synthesis of N-Acyl Derivatives as Pharmaceutical Scaffolds

N-acylation of the secondary amine is a fundamental transformation for incorporating the 2-(methylamino)-1-phenylethanol core into larger, more complex structures, such as peptide mimics or other amide-containing drug candidates. This reaction is typically high-yielding and straightforward.

Causality Behind Experimental Choices:

  • Acylating Agent: An acyl chloride (e.g., benzoyl chloride) is used as it is highly reactive, ensuring the reaction proceeds efficiently at or below room temperature.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic, preventing unwanted side reactions with the acyl chloride, and effectively dissolves both the starting material and the reagents.

  • Base: Triethylamine (TEA), a non-nucleophilic organic base, is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would form an unreactive ammonium salt, and also prevents potential acid-catalyzed side reactions.

  • Workup: The aqueous HCl wash removes excess TEA and any remaining unreacted starting material. The NaHCO₃ wash neutralizes any residual acid, and the brine wash removes bulk water before drying.

Protocol 1: N-Benzoylation of (±)-2-(Methylamino)-1-phenylethanol

Objective: To synthesize (±)-N-(2-hydroxy-2-phenylethyl)-N-methylbenzamide.

Materials:

Reagent M.W. Amount Moles
(±)-2-(Methylamino)-1-phenylethanol 151.21 1.51 g 10.0 mmol
Benzoyl Chloride 140.57 1.48 g (1.23 mL) 10.5 mmol
Triethylamine (TEA) 101.19 1.52 g (2.09 mL) 15.0 mmol
Dichloromethane (DCM) - 50 mL -
1M Hydrochloric Acid (HCl) - 25 mL -
Saturated Sodium Bicarbonate (NaHCO₃) - 25 mL -
Saturated Sodium Chloride (Brine) - 25 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-2-(methylamino)-1-phenylethanol (1.51 g, 10.0 mmol) and dichloromethane (50 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution.

  • Acylation: Add benzoyl chloride (1.23 mL, 10.5 mmol) dropwise over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (25 mL), saturated NaHCO₃ (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure N-acyl derivative.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 85-95%.

start Start: Dissolve Precursor in DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine (Base) step1->step2 step3 Add Benzoyl Chloride (Dropwise) step2->step3 step4 Stir at RT for 2h (Monitor by TLC) step3->step4 step5 Aqueous Workup (HCl, NaHCO₃, Brine) step4->step5 step6 Dry (MgSO₄) & Concentrate step5->step6 step7 Purify (Column Chromatography) step6->step7 end_node End: Pure N-Acyl Product step7->end_node

Caption: Experimental workflow for N-acylation protocol.

Application II: Chiral Resolution via Diastereomeric Salt Formation

For most pharmaceutical applications, a single enantiomer of a drug is required. Since 2-(methylamino)-1-phenylethanol is a chiral molecule, separating its racemic mixture into individual enantiomers is a critical step. Classical resolution by forming diastereomeric salts with a chiral acid is a robust and scalable method.[6][7]

Principle: A racemic mixture ((R)-amine and (S)-amine) is reacted with a single enantiomer of a chiral acid (e.g., (S)-mandelic acid). This forms a pair of diastereomeric salts: [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid]. Diastereomers have different physical properties, including solubility. By carefully choosing the solvent, one diastereomeric salt can be selectively crystallized and isolated by filtration, while the other remains in solution.[8] The pure enantiomer of the amine is then liberated from the salt by treatment with a base.

cluster_start Racemic Mixture cluster_reagent Resolving Agent cluster_salts Diastereomeric Salts (Different Solubilities) cluster_separation Separation by Crystallization cluster_liberation Liberation of Free Amine Racemate (R)-Amine (S)-Amine Diastereomers Salt 1: (R)-Amine·(S)-Acid Salt 2: (S)-Amine·(S)-Acid Racemate->Diastereomers + ResolvingAgent (S)-Mandelic Acid ResolvingAgent->Diastereomers + Solid Insoluble Salt (e.g., Salt 1) Diastereomers:s1->Solid Crystallizes Solution Soluble Salt (e.g., Salt 2) Diastereomers:s2->Solution Stays in Solution PureEnantiomer Pure (R)-Amine Solid->PureEnantiomer + Base (e.g., NaOH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Methylamino)benzeneethanol Synthesis

Welcome to the Advanced Technical Support Guide for the synthesis of 2-(Methylamino)benzeneethanol (CAS: 106899-00-7), also known as N-methyl-2-aminophenethyl alcohol. Direct mono-methylation of primary amines often suff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of 2-(Methylamino)benzeneethanol (CAS: 106899-00-7), also known as N-methyl-2-aminophenethyl alcohol.

Direct mono-methylation of primary amines often suffers from poor chemoselectivity, leading to over-methylation and the formation of quaternary ammonium salts. Consequently, the industry standard for synthesizing 2-(Methylamino)benzeneethanol relies on a highly controlled, two-step reductive amination sequence:

  • N-Formylation of 2-aminophenethyl alcohol using acetic formic anhydride (AFA).

  • Reduction of the resulting formamide intermediate using Lithium Aluminum Hydride ( LiAlH4​ ).

While this pathway is robust, researchers frequently encounter low yields due to chemoselectivity issues in the first step and product isolation failures in the second. This guide provides a mechanistic breakdown of these failures and field-proven protocols to restore your yield.

Diagnostic Decision Tree

Use the following diagnostic flowchart to identify the root cause of your yield loss based on your experimental observations.

Troubleshooting Start Low Yield in 2-(Methylamino) benzeneethanol Synthesis Step1 Step 1: N-Formylation (AFA Generation) Start->Step1 Step2 Step 2: LiAlH4 Reduction (THF) Start->Step2 Issue1 O-Acylation Side Products? Step1->Issue1 Issue2 Incomplete Conversion? Step1->Issue2 Issue3 Stalled Reduction? Step2->Issue3 Issue4 Emulsion During Workup? Step2->Issue4 Fix1 Control Temp at -20°C to 0°C Ensure AFA is freshly prepared Issue1->Fix1 Fix2 Check Formic Acid/Acetic Anhydride Stoichiometry Issue2->Fix2 Fix3 Use Anhydrous THF Increase LiAlH4 Equivalents Issue3->Fix3 Fix4 Implement Fieser Workup (x g H2O, x g 15% NaOH, 3x g H2O) Issue4->Fix4

Diagnostic decision tree for troubleshooting low yield in 2-(Methylamino)benzeneethanol synthesis.

Troubleshooting FAQs

Q1: Why am I observing O-acylation side products alongside N-formylation in Step 1, and how does this affect my final yield? A1: Acetic formic anhydride (AFA) is a highly reactive mixed anhydride. Mechanistically, the formyl group is transferred preferentially over the acetyl group because the formyl carbonyl center is more electrophilic and less sterically hindered 1. While the nitrogen of 2-aminophenethyl alcohol is far more nucleophilic than its primary hydroxyl group, poor temperature control (allowing the reaction to exceed 0 °C) reduces this kinetic selectivity, leading to O-formylation or O-acetylation.

Any O-ester formed will consume 2 equivalents of hydride during the subsequent LiAlH4​ reduction step (as the ester is cleaved back to the alcohol). If your LiAlH4​ stoichiometry is calculated only for the formamide, the hydride pool will be prematurely depleted, leading to incomplete reduction of the target formamide.

Q2: My LiAlH4​ reduction is stalling, resulting in a complex mixture of unreacted formamide and intermediates. What is the root cause? A2: Stalled reductions are almost exclusively a hydride depletion issue. Formamides are notoriously difficult to reduce compared to ketones or esters. The initial addition of hydride forms a stable tetrahedral intermediate that must collapse to an iminium ion before accepting a second hydride. This requires sustained reflux and a large excess of active hydride 2. Moisture in the THF, atmospheric humidity, or the presence of O-esters (from Step 1) will exothermically destroy the active LiAlH4​ reagent. Ensure strict anhydrous conditions and use a minimum of 3.0 molar equivalents of LiAlH4​ to force the reaction to completion.

Q3: I am losing a significant portion of my product during the aqueous workup of the reduction step due to a thick, gelatinous emulsion. How can I recover my yield? A3: The standard aqueous quench of LiAlH4​ generates amorphous, hydrated aluminum hydroxide salts[ Al(OH)3​ ]. 2-(Methylamino)benzeneethanol contains both a secondary amine and a primary alcohol, making it an excellent bidentate ligand. It chelates strongly to the empty p-orbitals of these aluminum salts, trapping your product in the gelatinous emulsion.

To resolve this, you must implement the Fieser workup 3. This specific stoichiometric addition of water and NaOH converts the amphoteric Al(OH)3​ into soluble aluminate ions, which then precipitate as a dense, granular white powder (sodium aluminate). This physical transformation completely releases the coordinated amino alcohol product into the organic phase.

Optimized Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that each intermediate step is verified before proceeding 4.

Step 1: Highly Selective N-Formylation
  • AFA Generation: In a flame-dried flask equipped with a reflux condenser under argon, add 2-aminophenethyl alcohol (1.0 eq) to an excess of formic acid (approx. 2 mL per mmol of substrate).

  • Activation: Slowly add acetic anhydride (0.8 mL per mmol of substrate) at 55 °C. The excess formic acid acts as both solvent and reactant, driving the equilibrium toward the mixed anhydride while preventing O-acetylation.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: Quench with ice water and concentrate via rotary evaporation. Extract the aqueous residue with Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (to remove unreacted amine), dry over anhydrous Na2​SO4​ , and evaporate.

    • Self-Validation Checkpoint: Run an IR spectrum of the crude intermediate. You should observe a strong formamide carbonyl stretch ( ∼1670 cm−1 ) and the absence of ester carbonyl stretches ( ∼1735 cm−1 ).

Step 2: LiAlH4​ Reduction and Fieser Isolation
  • Hydride Suspension: In a flame-dried flask under argon, suspend LiAlH4​ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Addition: Dissolve the crude N-formyl-2-aminophenethyl alcohol in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension to control the exothermic release of hydrogen gas.

  • Reduction: Heat the reaction to a vigorous reflux for 15 hours.

    • Self-Validation Checkpoint: Perform a TLC (EtOAc/Hexane). The formamide starting material spot must be completely consumed before initiating the workup.

  • Fieser Workup: Cool the reaction strictly to 0 °C. For every x grams of LiAlH4​ originally added, perform the following sequence dropwise with vigorous stirring:

    • Add x mL of distilled H2​O . (Wait for vigorous bubbling to subside).

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled H2​O .

  • Isolation: Remove the ice bath and stir vigorously for 15–30 minutes until the gray emulsion transforms into a crisp, white, granular precipitate.

  • Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc to extract any surface-bound product. Concentrate the filtrate to yield pure 2-(Methylamino)benzeneethanol.

Quantitative Workup Analysis

The method chosen to quench the LiAlH4​ reduction directly dictates the final yield of 2-(Methylamino)benzeneethanol. The table below summarizes the expected outcomes based on different isolation strategies.

Table 1: Quantitative Troubleshooting Matrix for LiAlH4​ Reduction Workups

Workup MethodReagent Stoichiometry (per 1g LiAlH4​ )Emulsion StateProduct Recovery (%)Mechanistic Outcome
Standard Aqueous Quench Excess H2​O Severe (Gelatinous)< 40%Amorphous Al(OH)3​ traps the polar amino alcohol via chelation.
Acidic Quench Excess 1M HClModerate50 - 60%Product is protonated to a water-soluble ammonium salt, complicating extraction.
Glauber's Salt Excess Na2​SO4​⋅10H2​O Mild70 - 80%Slow, controlled hydrolysis; partial crystallization of aluminum salts.
Fieser Workup 1 mL H2​O , 1 mL 15% NaOH, 3 mL H2​O None (Granular) > 85% Forms dense sodium aluminate, completely releasing the product.

References

  • Mitsunaga, S., et al. "Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by Cp*Rh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols - Supporting Information." American Chemical Society.
  • BenchChem. "Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." BenchChem.
  • ACS Publications. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." American Chemical Society.
  • Ashenhurst, J. "Reduction of carboxylic acids to primary alcohols using LiAlH4." Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimization of N-methylphenylethanolamine Synthesis

As a Senior Application Scientist, this guide provides a comprehensive technical resource for optimizing the synthesis of N-methylphenylethanolamine. It is structured to address common challenges encountered in the labor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for optimizing the synthesis of N-methylphenylethanolamine. It is structured to address common challenges encountered in the laboratory, moving from high-level questions to in-depth troubleshooting of specific experimental issues.

N-methylphenylethanolamine, also known as Halostachine, is a biogenic amine whose efficient synthesis is critical for various research applications. This guide focuses on the most common and scalable synthetic route: the direct reductive amination of a carbonyl precursor with methylamine. We will explore the critical parameters and provide field-tested solutions to common obstacles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-methylphenylethanolamine?

A1: There are two main strategies. The "classical" approach involves a multi-step sequence starting from acetophenone, which includes bromination, nucleophilic substitution, ketone reduction, and a final debenzylation step.[1] However, for efficiency and atom economy, the most prevalent modern approach is direct reductive amination . This method condenses a carbonyl compound (like acetophenone or phenylglyoxal) with methylamine to form an imine intermediate, which is then reduced in situ to the target amine.[2][3] This guide will focus on the optimization of the reductive amination pathway.

Q2: Which starting material is preferred for reductive amination: acetophenone or phenylglyoxal?

A2: Both can be used. Acetophenone is a cost-effective and common precursor.[2] The reaction proceeds via the formation of an imine from the ketone, followed by reduction. Phenylglyoxal can also react with primary amines to form phenylglyoxal monoimines, which are then reduced.[4] The choice often depends on the availability of the starting material, the desired selectivity (as phenylglyoxal has two carbonyl groups, though one is significantly more reactive), and the specific reducing agents and catalysts available in your lab.

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Flammable Solvents: Methanol, ethanol, and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrogen Gas: If performing catalytic hydrogenation, hydrogen is highly flammable and explosive. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before and after the reaction. Use a regulator and monitor pressure carefully.

  • Reactive Hydrides: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) react violently with water to release flammable hydrogen gas. Quench reactions carefully and slowly, typically at low temperatures (0 °C).[5]

  • Corrosive Reagents: Acids or bases used for pH adjustment or workup should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your starting material (e.g., acetophenone) and the reaction mixture on a silica gel plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes, sometimes with a small amount of triethylamine to reduce the tailing of the amine product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[6]

Section 2: Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of N-methylphenylethanolamine

This is the most frequent issue. A systematic approach is required to diagnose the root cause.

A1.1: This points to a failure in the first step of the reaction: imine formation . The condensation of the carbonyl with methylamine is a reversible equilibrium reaction.[7]

  • Causality & Solution (pH Control): Imine formation is acid-catalyzed, but if the pH is too low (typically <4), the methylamine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7] Conversely, if the pH is too high (basic), the carbonyl is not sufficiently activated. The optimal pH is generally between 4 and 6.

    • Action: Add a catalytic amount of a weak acid like acetic acid to your reaction mixture.[7]

  • Causality & Solution (Water Removal): The reaction produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine product.

    • Action: If your solvent and temperature allow (e.g., toluene with a Dean-Stark trap), remove water azeotropically. For lower temperature reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) can be effective.[6]

A1.2: This indicates that the reduction of the carbonyl group is faster than the reduction of the imine . This is a common issue related to the choice and reactivity of your reducing agent.

  • Causality & Solution (Reducing Agent Choice): Sodium borohydride (NaBH₄) can reduce both ketones and imines. If imine formation is slow, NaBH₄ will preferentially reduce the more abundant ketone.[8]

    • Action 1 (Procedural Change): Allow the imine to form before adding the reducing agent. Stir the carbonyl and methylamine (with catalytic acid) for 1-2 hours at room temperature, monitoring by TLC, before adding the NaBH₄ at 0 °C.[5]

    • Action 2 (Reagent Change): Switch to a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are more reactive towards the protonated iminium ion than the neutral carbonyl group, especially under the mildly acidic conditions required for imine formation.[8][9]

A1.3: This suggests an issue with the catalyst or reaction conditions.

  • Causality & Solution (Catalyst Activity): The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or poisoned. Many functional groups (e.g., thiols) can poison noble metal catalysts.

    • Action: Use a fresh batch of catalyst. Ensure all reagents and solvents are free from potential catalyst poisons. The catalyst loading is also critical; a typical loading is 5-10 mol% of Pd relative to the limiting reagent.[2]

  • Causality & Solution (Hydrogen Pressure & Mass Transfer): The reaction rate is dependent on the pressure of H₂ and the efficiency of mixing.[10]

    • Action: While some reactions can proceed at atmospheric pressure, many require elevated H₂ pressure (e.g., 10-50 bar) to achieve a reasonable rate.[6][11] Ensure vigorous stirring to facilitate the transfer of H₂ gas from the headspace into the liquid phase where the reaction occurs.

Problem 2: Significant Side Product Formation

A2.1: This is a classic problem of over-alkylation. The desired secondary amine product is still nucleophilic and can react with another molecule of the starting carbonyl to form a tertiary amine.[8]

  • Causality & Solution (Stoichiometry): If the carbonyl compound is in large excess relative to the methylamine, the newly formed secondary amine has a higher probability of reacting again.

    • Action: Use a stoichiometric excess of methylamine (e.g., 1.5 to 2.0 equivalents). This increases the concentration of the primary amine, making it more likely to react with the carbonyl than the secondary amine product. This is often the simplest and most effective solution.

Section 3: Protocols, Data, & Visualizations

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH₃CN [2]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq).

  • Solvent & Amine: Dissolve the acetophenone in methanol (approx. 0.2 M concentration). Add a solution of methylamine (1.5 eq, e.g., 40% in H₂O or as the hydrochloride salt).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 6 and 7 (check with pH paper).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Caution: Cyanide is toxic.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by TLC until the acetophenone spot is consumed.

  • Work-up: Carefully add 1M HCl to quench the reaction and decompose excess NaBH₃CN (perform in a fume hood). Basify the solution with 2M NaOH until pH > 10.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and conditions significantly impacts yield and selectivity in catalytic hydrogenation-based reductive aminations.

Catalyst SystemPrecursorH₂ PressureTemperatureSolventTypical YieldReference(s)
10% Pd/CAcetophenone1.5 MPa (~15 bar)Room TempMethanolGood to High[2][6]
Raney NiPhenyl-2-propanoneHigh PressureHigh TempAmmoniaHigh (Industrial)[3]
Co/N-doped CarbonAcetophenone10 bar50 °CAq. Ammonia>95%[11]
Pt–Mo/γ-Al₂O₃Carboxylic Acids1 atm - 4 MPa160 °CDioxaneHigh[12]

Note: Yields are highly substrate and condition-dependent. This table serves as a general guide for starting optimization.

Visualization of Key Processes

Diagram 1: Reductive Amination Pathway

This diagram illustrates the two key steps in the synthesis: reversible imine formation followed by irreversible reduction.

Reductive_Amination cluster_eq cluster_red Start Carbonyl (Ketone) + Methylamine Imine Imine Intermediate (C=N bond) Start->Imine Condensation (+ H₂O) Imine->Start Hydrolysis (- H₂O) Product N-methylphenylethanolamine (Final Product) Imine->Product Reduction (e.g., NaBH₃CN, H₂/Pd)

Caption: Core pathway of reductive amination synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving low-yield problems.

Troubleshooting_Workflow rect_node rect_node start Low Yield? check_sm Starting Material (SM) Consumed? start->check_sm check_product Correct Product Formed? check_sm->check_product Yes action_imine Optimize Imine Formation: 1. Check pH (4-6) 2. Remove H₂O (Sieves) check_sm->action_imine No action_reduction Optimize Reduction: 1. Use selective reductant (NaBH₃CN) 2. Pre-form imine before adding NaBH₄ check_product->action_reduction No (Alcohol byproduct) action_side_products Address Side Reactions: 1. Use excess amine 2. Check catalyst activity check_product->action_side_products No (Other byproducts) success Yield Optimized check_product->success Yes action_imine->start action_reduction->start action_side_products->start

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(Methylamino)benzeneethanol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of amino alcohols. 2-(Methylamino)benzeneethanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. While this dual functionality makes it a versatile building block and active pharmaceutical ingredient (API) precursor, it also introduces multiple vectors for chemical degradation in solution.

This guide is designed to move beyond basic storage advice. Here, we will dissect the causality behind the instability, provide self-validating troubleshooting protocols, and establish a robust framework to ensure the integrity of your experimental data.

Core Mechanisms of Instability

To stabilize a molecule, you must first understand how it breaks down. The degradation of 2-(Methylamino)benzeneethanol is rarely a single-pathway event; it is a convergence of environmental stressors acting on its reactive functional groups.

  • Oxidative Degradation of the Secondary Amine: Secondary amines are highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals (often leached from glassware), the amine undergoes a single-electron transfer to form a radical cation. This intermediate rapidly converts into a hydroxylamine, which is further oxidized into highly colored nitrone species .

  • pH-Dependent Nucleophilicity: Amino alcohols exhibit extreme sensitivity to the pH of their solvent environment . In basic or neutral unbuffered solutions, the secondary amine exists as a free base. In this state, the nitrogen's lone pair is fully available to act as a nucleophile, reacting with atmospheric CO₂ to form carbamate adducts, or initiating intermolecular side reactions.

  • Photolytic Cleavage: Exposure to ambient UV light can induce radical formation at the benzylic position or the C-N bond, leading to irreversible molecular cleavage and the formation of complex polymeric mixtures.

DegradationPathways Compound 2-(Methylamino)benzeneethanol (Intact) Oxidation Oxidative Pathway (ROS / O2) Compound->Oxidation Electron transfer Photolysis Photolytic Pathway (UV Light) Compound->Photolysis Photon absorption CO2 Carbamate Formation (Atmospheric CO2) Compound->CO2 Nucleophilic attack Nitrone Nitrones / N-Oxides Oxidation->Nitrone Cleavage Radical Cleavage Products Photolysis->Cleavage Carbamate N-Carbamate Adducts CO2->Carbamate

Fig 1: Primary degradation pathways of 2-(Methylamino)benzeneethanol in solution.

Frequently Asked Questions (FAQs)

Q: My stock solution turns yellow after a few days on the bench. What is happening, and is the compound still usable? A: The yellowing is a classic visual indicator of secondary amine oxidation. The compound is converting into nitrone and N-oxide derivatives. Because these oxidation products have high molar absorptivity, even a 1-2% degradation can cause significant discoloration. The solution should be discarded if precise molarity is required for your assay.

Q: Can I use DMSO as a solvent for long-term storage? A: It is highly discouraged. DMSO is hygroscopic and can act as a mild oxidant over time. For sensitive amino alcohols, DMSO can facilitate Swern-type side reactions or accelerate oxidation. We recommend using degassed methanol, acetonitrile, or pH-adjusted aqueous buffers instead.

Q: How does atmospheric air affect my aqueous solutions? A: Beyond introducing oxygen, ambient air introduces CO₂. Secondary amines react readily with dissolved CO₂ to form carbamate salts. Furthermore, oxygen acts as a catalyst for higher-order oxidation states in secondary amines . Always store solutions under an inert atmosphere (Argon or Nitrogen).

Step-by-Step Experimental Protocols

To ensure scientific integrity, you must treat your sample preparation as a self-validating system. The following protocols are designed to eliminate variables systematically.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Check: By protonating the amine (lowering the pH below its pKa) and removing dissolved oxygen, we eliminate the two primary drivers of degradation: nucleophilic attack and single-electron transfer.

  • Solvent Degassing: Boil ultra-pure HPLC-grade water or sparge your organic solvent (e.g., Acetonitrile) with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • pH Optimization (For Aqueous Stocks): Adjust the buffer to pH 5.5 - 6.0 using 0.1 M HCl. Why? The pKa of the secondary amine is typically around 9.5. Keeping the pH at 6.0 ensures >99.9% of the molecules are protonated, locking up the nitrogen's lone pair and rendering it inert to oxidation.

  • Antioxidant Addition: Add 0.05% (w/v) ascorbic acid (for aqueous solutions) or Butylated hydroxytoluene (BHT) (for organic solutions) to act as a sacrificial radical scavenger.

  • Dissolution & Storage: Dissolve the 2-(Methylamino)benzeneethanol under an Argon blanket. Aliquot the solution into amber glass vials with PTFE-lined caps to prevent photolysis and plasticizer leaching. Store at -20°C.

Protocol 2: Self-Validating Forced Degradation Assay

If you observe unexpected peaks in your HPLC chromatogram, do not guess their origin. Run this matrix to definitively match your unknown peaks to a specific degradation pathway.

  • Control: 1 mg/mL compound in standard solvent, 25°C, ambient light.

  • Oxidative Stress: 1 mg/mL compound + 3% H₂O₂. Protect from light. Incubate for 4 hours. (Validates N-oxide/nitrone formation).

  • Photolytic Stress: 1 mg/mL compound in a clear quartz vial. Expose to UV-C (254 nm) for 12 hours. (Validates radical cleavage).

  • Hydrolytic/Thermal Stress: 1 mg/mL compound in pH 2.0 and pH 10.0 buffers. Heat to 60°C for 24 hours. (Validates dehydration or base-catalyzed side reactions).

  • Analysis: Run all samples via HPLC-MS. By comparing the retention times and m/z values of the stressor samples to your degraded stock, you can instantly identify the exact mechanism of failure in your workflow.

TroubleshootingWorkflow Start Observe Solution Degradation (Color change / HPLC peaks) CheckpH Check & Adjust pH (Target: pH < pKa) Start->CheckpH Degas Degas Solvent (Argon/N2 Sparging) CheckpH->Degas AddAntioxidant Add Antioxidant (e.g., 0.1% BHT) Degas->AddAntioxidant Analyze Re-analyze via HPLC-MS AddAntioxidant->Analyze Stable Stability Achieved Analyze->Stable No new peaks Unstable Investigate Photolysis (Use Amber Vials) Analyze->Unstable Degradation persists

Fig 2: Step-by-step troubleshooting workflow for stabilizing amino alcohol solutions.

Quantitative Stability Data Summary

The following table synthesizes expected half-lives and recovery rates based on various environmental conditions. Use this to benchmark your own quality control metrics.

Storage ConditionSolvent SystemAtmosphereAdditiveTempEst. Half-Life (t₁/₂)Primary Degradant
Unoptimized Benchtop MethanolAmbient AirNone25°C4-5 DaysNitrones / N-Oxides
pH-Adjusted Aqueous Water (pH 6.0)Ambient AirNone25°C3-4 WeeksTrace Aldehydes
Inert & Cold AcetonitrileArgonNone-20°C> 6 MonthsNone detected
Fully Optimized Water (pH 6.0)Argon0.05% Ascorbic Acid4°C> 12 MonthsNone detected
References
  • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂ Source: The Journal of Organic Chemistry, American Chemical Society (ACS), 2021. URL: [Link]

  • Title: Amino alcohol-based degradable poly(ester amide) elastomers Source: Biomaterials, National Institutes of Health (NIH) PubMed Central, 2008. URL: [Link]

  • Title: Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen Source: Chemical & Pharmaceutical Bulletin, J-STAGE, 2000. URL: [Link]

Optimization

Technical Support Center: Synthesis &amp; Purification of Halostachine

Welcome to the Technical Support Center for Halostachine (N-methylphenylethanolamine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halostachine (N-methylphenylethanolamine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of synthesized Halostachine. Here, we provide practical, in-depth answers to frequently encountered issues and step-by-step troubleshooting protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Rapid Diagnosis

This section addresses the most common questions that arise during the analysis of crude Halostachine reaction mixtures.

Q1: My ¹H NMR spectrum shows unexpected signals alongside my product peaks. What are the likely culprits?

This is the most common query. The identity of impurity peaks is highly dependent on your synthetic route. The most prevalent method is the reductive amination of a phenylethanolamine precursor (e.g., via an Eschweiler-Clarke reaction) or synthesis from acetophenone.[1][2][3] Based on these routes, here are the usual suspects:

  • Unreacted Starting Material (Phenylethanolamine): If your synthesis involves methylation of phenylethanolamine, any unreacted starting material will be present. Look for characteristic signals of the primary amine that are absent in your N-methylated product.

  • Over-Methylated Byproducts: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not produce quaternary ammonium salts, other methylation strategies might lead to trace amounts of these highly water-soluble impurities.[4][5][6]

  • Residual Reagents/Solvents: Formic acid or formaldehyde from an Eschweiler-Clarke reaction can persist after initial workup.[7] Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) are also common.

  • Side-Reaction Products: Dehydration of the β-hydroxy group can lead to unsaturated byproducts, though this is typically minor under standard conditions.[8]

Q2: My TLC plate shows streaking or multiple spots close to my product's Rf value. What does this indicate?

Streaking on silica gel TLC plates is a classic sign of a basic compound, like Halostachine, interacting strongly with the acidic silanol groups of the silica.[9] This can mask the presence of closely-related impurities. To resolve this:

  • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia to your eluent system (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, leading to sharper, more defined spots and better separation.[9]

  • Closely-Related Impurities: Spots with similar Rf values often correspond to structurally similar compounds, such as the unreacted phenylethanolamine precursor.[8]

Q3: My crude product is an oil or a sticky solid that won't crystallize. How can I purify it?

Difficulty in crystallization is almost always due to the presence of impurities that disrupt the formation of a uniform crystal lattice.[10][11]

  • High Impurity Load: If the product is an oil, it suggests a significant amount of impurities. A preliminary bulk purification step is necessary before attempting crystallization.

  • Incorrect Salt Form: Ensure you have formed the desired salt (e.g., hydrochloride) correctly. The freebase of Halostachine is less likely to be a stable, crystalline solid at room temperature compared to its hydrochloride salt.[1]

The following table summarizes common impurities and their diagnostic signatures.

Impurity TypeCommon Source ReactionTypical Analytical SignatureRecommended Primary Removal Method
Unreacted PhenylethanolamineEschweiler-Clarke MethylationDistinct NMR/MS signals; similar TLC RfAcid-Base Extraction, Column Chromatography
Residual Formic AcidEschweiler-Clarke MethylationAcidic pH, characteristic odorBasic Wash (e.g., NaHCO₃ solution)
Over-methylated SaltsNon-specific methylation (e.g., MeI)Highly polar, water-solubleAqueous Wash / Acid-Base Extraction
Dehydration ProductsHigh temperature/acidic conditionsAlkene signals in NMR (δ 5-6 ppm)Column Chromatography
Residual SolventsReaction/Workup/PurificationCharacteristic NMR signalsHigh-vacuum drying, Recrystallization

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows for purifying crude Halostachine.

Workflow for Halostachine Purification

The purification strategy depends on the nature and quantity of impurities. This flowchart outlines a logical approach to achieving high purity.

PurificationWorkflow A Crude Halostachine Product B Analyze by TLC/NMR/LC-MS A->B C Significant Non-Basic Impurities or Oils Present? B->C D Guide 1: Bulk Purification via Acid-Base Extraction C->D Yes E Product is a Solid with Minor Impurities? C->E No D->B F Guide 2: High-Purity Isolation via Recrystallization E->F Yes G Closely-Related Impurities Remain? E->G No F->B H Guide 3: Chromatographic Separation G->H Yes I Pure Halostachine (>98%) G->I No H->I

Caption: Logical workflow for purifying synthesized Halostachine.

Guide 1: Bulk Purification via Acid-Base Extraction

Principle: This technique exploits the basicity of the amine functional group in Halostachine. By converting the amine into its water-soluble salt form with an acid, it can be separated from non-basic organic impurities.[12][13][14] The amine can then be recovered by basifying the aqueous solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Halostachine product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[12][15] This protonates the basic Halostachine, forming the hydrochloride salt, which partitions into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Carefully separate the two layers. Retain the aqueous layer, which now contains your product as Halostachine HCl. The organic layer containing neutral or acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, with stirring until the solution is strongly basic (pH > 10, check with pH paper).[13] This deprotonates the ammonium salt, regenerating the Halostachine freebase, which will often precipitate or form an oily layer.

  • Re-extraction: Extract the aqueous solution multiple times with a fresh organic solvent (e.g., DCM) to recover the Halostachine freebase.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified Halostachine freebase. This can then be converted to the HCl salt for better stability and handling if desired.

AcidBaseExtraction start Crude Product in Organic Solvent step1 step1 start->step1 step2 Separate Layers step1->step2 aq_layer Aqueous Layer (Contains Halostachine HCl) step2->aq_layer org_layer Organic Layer (Discard) step2->org_layer step3 step3 aq_layer->step3 step4 Extract with fresh Organic Solvent step3->step4 final_org Organic Layer (Contains Purified Freebase) step4->final_org

Caption: Process flow for acid-base extraction of Halostachine.

Guide 2: High-Purity Isolation via Recrystallization

Principle: Recrystallization purifies crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures.[10] The ideal solvent should dissolve Halostachine HCl well at high temperatures but poorly at low temperatures.

Step-by-Step Protocol:

  • Solvent Selection: For Halostachine HCl, common solvent systems include isopropanol, ethanol, or mixtures like ethanol/ethyl acetate. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Dissolution: Place the crude Halostachine HCl solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling and heating gently (e.g., in a water bath) until all the solid just dissolves.[16]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, cooling can be further promoted by placing the flask in an ice bath.[10]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity can be checked by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Guide 3: Chromatographic Separation

Principle: When impurities are structurally very similar to Halostachine (e.g., phenylethanolamine), column chromatography is the most powerful purification technique. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9][17]

Step-by-Step Protocol:

  • TLC Analysis: First, optimize the separation on a TLC plate. Test various mobile phase systems. A common system for amines is Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA).[9] Aim for an Rf value of ~0.3 for Halostachine.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin running the mobile phase through the column, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Halostachine.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]

  • Halostachine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5793. National Center for Biotechnology Information. [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Halostachine. (n.d.). In Wikipedia. Retrieved from [Link]

  • LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2013, December 15). Journal of Analytical Toxicology. Oxford Academic. [Link]

  • Development of an immunoaffinity chromatography column for selective extraction of a new agonist phenylethylamine A from feed, meat and liver samples. (2014, January 15). PubMed. [Link]

  • Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • N-Methylphenylethanolamine | C9H13NO | CID 913. (n.d.). PubChem. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Halostachine HCl. (2024, April 9). ChemBK. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2015). AAPS PharmSciTech, 16(1), 148–163. National Center for Biotechnology Information. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015, October 28). IntechOpen. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Halostachine HCl Powder - 1 Gram. (n.d.). eBay. Retrieved from [Link]

  • Method of purifying hydrochloric acid. (2011, September 29). Google Patents.
  • Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015, March 1). ResearchGate. Retrieved from [Link]

  • METHOD FOR PURIFYING WASTE HYDROCHLORIC ACID. (2019, September 18). European Patent Office. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the resolution of 2-(Methylamino)benzeneethanol in chromatography

Technical Support Center: Chromatographic Resolution of 2-(Methylamino)benzeneethanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Resolution of 2-(Methylamino)benzeneethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of 2-(Methylamino)benzeneethanol, commonly known as halostachine or N-methylphenylethanolamine[1]. Structurally, it is a β-hydroxy-phenethylamine featuring a basic secondary amine and a benzylic chiral center[2]. These structural motifs present two distinct chromatographic hurdles: severe peak tailing due to secondary amine-silanol interactions, and the need for stereospecific separation of its (R)- and (S)-enantiomers[2].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure high-fidelity resolution and quantification.

Diagnostic Q&A: Troubleshooting Chromatographic Anomalies

Q1: My RP-HPLC chromatograms of 2-(Methylamino)benzeneethanol exhibit severe peak tailing ( As​ > 2.0). How do I correct this? Causality & Solution: The peak tailing is a direct consequence of the molecule's acid-base chemistry. 2-(Methylamino)benzeneethanol has a pKa of approximately 9.29[1]. In standard acidic or neutral mobile phases (pH 3–7), the secondary amine is protonated (cationic). Concurrently, residual silanol groups on standard silica C18 columns (pKa ~4.5) are deprotonated (anionic). This creates strong, secondary ion-exchange interactions that drag the peak tail. To resolve this, you must break the electrostatic interaction. You have two causal pathways:

  • High-pH Strategy (Preferred): Raise the mobile phase pH to >10.5 using an ammonium bicarbonate buffer. This deprotonates the amine, rendering the analyte neutral and eliminating ion-exchange retention. Note: This requires a hybrid-silica column designed to withstand alkaline degradation.

  • Low-pH Ion-Pairing Strategy: Lower the pH to 2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the silanols (neutralizing the stationary phase) while the TFA acts as an ion-pairing agent, masking the cationic amine.

Q2: I need to quantify the specific enantiomeric ratio of the racemate. What is the most reliable chiral resolution strategy? Causality & Solution: The benzylic hydroxyl group creates a stereocenter, yielding (R)-(-)- and (S)-(+)-enantiomers[2]. Because enantiomers have identical physicochemical properties in an achiral environment, standard C18 columns cannot resolve them. You must introduce a chiral selector. The most robust method is Direct Resolution using a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase mode. The chiral recognition is driven by steric fit, hydrogen bonding from the analyte's hydroxyl/amine groups, and π-π interactions with the CSP. Adding 0.1% Diethylamine (DEA) to the mobile phase is critical; DEA competitively binds to achiral active sites on the CSP, preventing peak broadening of the basic amine.

Q3: When analyzing dietary supplements for 2-(Methylamino)benzeneethanol adulteration, how do I prevent matrix interference? Causality & Solution: Dietary supplements are highly complex matrices containing multiple alkaloids, excipients, and botanical extracts that co-elute with polar amines. Relying solely on UV detection leads to false positives. You must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or LC-QTOF-MS[]. The mass spectrometer acts as a secondary dimension of resolution. By monitoring specific precursor-to-product ion transitions, you isolate the analyte signal from the background matrix noise[4].

Workflow Visualizations

PeakTailing Start Severe Peak Tailing (As > 2.0) 2-(Methylamino)benzeneethanol CheckPH Evaluate Mobile Phase pH vs Analyte pKa (9.29) Start->CheckPH HighPH High pH Strategy (pH 10.5) Deprotonate Analyte CheckPH->HighPH Preferred LowPH Low pH Strategy (pH 2.5) Neutralize Silanols + TFA CheckPH->LowPH Alternative ColumnHigh Use Hybrid Silica C18 (Alkaline Stable) HighPH->ColumnHigh ColumnLow Use End-capped C18 (Standard Silica) LowPH->ColumnLow Success Symmetric Peak Achieved (Asymmetry < 1.2) ColumnHigh->Success ColumnLow->Success

Caption: Diagnostic workflow for resolving secondary amine peak tailing in RP-HPLC.

ChiralRes Racemate Racemic Mixture (R)- and (S)-Enantiomers Mode Select Chromatographic Mode Racemate->Mode Direct Direct Resolution (Chiral Stationary Phase) Mode->Direct Faster Indirect Indirect Resolution (Chiral Derivatization) Mode->Indirect High Sensitivity CSP Polysaccharide CSP + 0.1% DEA Modifier Direct->CSP Deriv Mosher's Acid Chloride Derivatization Indirect->Deriv Detect Baseline Enantiomeric Resolution (Rs > 1.5) CSP->Detect Deriv->Detect

Caption: Decision matrix for the stereospecific chiral resolution of Halostachine.

Data Analytics: Chromatographic Parameters

The following table summarizes the quantitative shifts in chromatographic performance based on the applied physicochemical principles.

ParameterStandard RP-HPLC (Sub-optimal)Optimized RP-HPLC (High pH)Chiral HPLC (Normal Phase)
Stationary Phase Standard C18 (Unendcapped)Hybrid C18 (Endcapped, High pH stable)Polysaccharide-based CSP
Mobile Phase H₂O / Acetonitrile (No additives)10 mM Ammonium Bicarbonate (pH 10.5) / ACNHexane / Isopropanol / DEA (80:20:0.1)
Analyte Ionization State Cationic (Protonated)Neutral (Deprotonated)Neutral
Primary Interaction Hydrophobic + Ion-ExchangePurely HydrophobicSteric Fit + Hydrogen Bonding
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.1 (Highly Symmetric)1.1 - 1.2
Resolution ( Rs​ ) N/A> 2.0 (From structural impurities)> 1.5 (Between (R) and (S) forms)

Methodology Vault: Self-Validating Experimental Protocols

Protocol 1: Optimized RP-HPLC for Purity and Matrix Separation

Objective: Achieve symmetric peak shape and baseline separation of 2-(Methylamino)benzeneethanol from complex matrices using LC-MS/MS[4].

  • System Preparation: Plumb a UHPLC system coupled to a tandem mass spectrometer. Install a high-pH stable hybrid C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[4].

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Set the flow rate to 0.4 mL/min[4]. Run a gradient from 5% B to 95% B over 6 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes[4]. Maintain the column temperature at 40°C[4].

  • Sample Extraction: For solid matrices (e.g., dietary supplements), weigh 100 mg of homogenized powder, add 10 mL of methanol, and sonicate for 30 minutes to ensure complete extraction[4]. Centrifuge at 10,000 x g and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Inject a 10 µg/mL reference standard. Calculate the peak asymmetry factor ( As​ ). Proceed to sample analysis ONLY if As​ < 1.2. If As​ > 1.2, verify buffer pH and column integrity.

Protocol 2: Direct Chiral Resolution via Normal Phase HPLC

Objective: Quantify the enantiomeric excess (ee) of the (R)- and (S)- isomers.

  • System Preparation: Flush an HPLC system extensively with Isopropanol to remove all traces of aqueous buffers. Install a Polysaccharide-based CSP column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic blend of Hexane and Isopropanol (80:20 v/v). Add 0.1% (v/v) Diethylamine (DEA). Causality note: DEA is mandatory to mask the basic sites on the CSP, preventing the secondary amine of the analyte from tailing.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Set UV detection to 210 nm (to capture the benzylic absorbance).

  • Self-Validation Step: Inject a racemic standard of 2-(Methylamino)benzeneethanol. The system is validated when two distinct peaks are observed with a Resolution ( Rs​ ) > 1.5. The first eluting peak is typically the (S)-(+)-enantiomer, followed by the natural (R)-(-)-enantiomer[2].

References

  • Halostachine. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Addressing matrix effects in the analysis of biological samples for N-methylphenylethanolamine

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible quantification of trace amines like N-methylphenylethanolamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible quantification of trace amines like N-methylphenylethanolamine (NMPEA) in complex biological matrices such as plasma, urine, and brain tissue.

NMPEA is a methylated derivative of phenylethanolamine, synthesized endogenously via phenylethanolamine N-methyltransferase (PNMT), and acts as a putative neuromodulator interacting with Trace Amine-Associated Receptors (TAARs)[1][2]. Because NMPEA is a highly polar, low-abundance endogenous amine, analyzing it via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) makes it highly susceptible to matrix effects —specifically, severe ion suppression caused by co-eluting endogenous components[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure absolute quantitative rigor in your bioanalytical workflows.

Diagram 1: NMPEA Biosynthesis and Signaling

G PEA Phenylethanolamine (Precursor) PNMT PNMT / N-methyltransferase (Enzymatic Methylation) PEA->PNMT SAMe Methyl Donor NMPEA N-methylphenylethanolamine (NMPEA) PNMT->NMPEA TAAR Trace Amine-Associated Receptors (TAARs) NMPEA->TAAR Neuromodulation

Caption: Biosynthetic pathway of NMPEA via PNMT methylation and its putative receptor targets.

Section 1: Expert Q&A - Diagnosing and Troubleshooting Matrix Effects

Q1: My NMPEA signal in plasma samples is 40% lower than in neat solvent standards. How do I definitively determine if this is a matrix effect (ion suppression) or simply poor extraction recovery? A: You must decouple the physical extraction process from the chemical ionization process. Poor recovery means the analyte was lost during sample preparation; ion suppression means the analyte is present in the final extract, but its ionization is inhibited at the MS source by co-eluting matrix components[4]. To diagnose this, perform a qualitative Post-Column Infusion and a quantitative Post-Extraction Spike [5]. Continuously infuse a neat solution of NMPEA post-column into the MS source while injecting a blank matrix extract through the LC. A sudden drop in the steady baseline signal at the exact retention time of NMPEA visually confirms that co-eluting matrix components are suppressing ionization.

Q2: I confirmed severe ion suppression at the retention time of NMPEA. I am currently using Protein Precipitation (PPT) with acetonitrile. Why is this failing, and what should I change? A: Protein precipitation is a non-selective, "dirty" extraction technique. While it removes gross proteins, it leaves behind high concentrations of glycerophospholipids (e.g., phosphatidylcholines)[3][6]. Because NMPEA is a small, polar amine, it elutes early in reversed-phase LC, precisely where these polar matrix components and early-eluting phospholipids emerge. Solution: Switch to a targeted extraction strategy. Since NMPEA contains a basic secondary amine, use a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridge. This allows you to wash away neutral lipids and phospholipids with 100% methanol while the charged NMPEA is strongly retained by ionic interactions[6].

Q3: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically NMPEA-d3. Shouldn't this perfectly compensate for matrix effects? Why am I still failing QC accuracy? A: While a co-eluting SIL-IS experiences the exact same ion suppression environment as the endogenous analyte, it cannot recover lost sensitivity. If matrix effects suppress the signal by 90%, your signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) will drop below acceptable thresholds, leading to poor integration reproducibility and failing QCs. Furthermore, if the concentration of the unlabelled analyte is vastly different from the SIL-IS, severe matrix effects can alter the ionization dynamics non-linearly, causing the response ratio to drift[4]. The golden rule of bioanalysis: An internal standard compensates for minor variances; it is not a substitute for clean sample preparation.

Diagram 2: Troubleshooting Workflow

G Start Observe Signal Variation in LC-MS/MS Test Post-Column Infusion & Spike Recovery Start->Test IsMatrix Matrix Factor (MF) ≠ 1.0? Test->IsMatrix Prep Optimize Sample Prep: SPE or LLE IsMatrix->Prep Yes (Ion Suppression/Enhancement) Valid Validated Accurate Quantification IsMatrix->Valid No (MF ≈ 1.0) Chroma Adjust Chromatography: Shift Retention Time Prep->Chroma IS Use SIL-IS (e.g., NMPEA-d3) Chroma->IS IS->Valid

Caption: Systematic workflow for diagnosing and resolving LC-MS/MS matrix effects.

Section 2: Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for NMPEA in Plasma

Causality: This protocol exploits the basicity of NMPEA to isolate it from neutral and acidic matrix components (like phospholipids), ensuring a clean extract that minimizes ion suppression[6].

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of NMPEA-d3 (SIL-IS). Dilute with 200 µL of 2% Formic Acid in water. Why? Acidification ensures the secondary amine of NMPEA is fully protonated (positively charged) for strong ionic binding to the sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid. Why? Removes polar, uncharged, and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Why? This is the critical step. The strong organic wash removes hydrophobic interferences, including the majority of phospholipids, while NMPEA remains locked to the sorbent via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Why? The high pH deprotonates NMPEA, breaking the ionic bond and allowing the methanol to sweep it off the cartridge.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: Quantitative Matrix Factor (MF) Assessment

To validate that Protocol A has successfully eliminated matrix effects, you must calculate the Matrix Factor.

  • Prepare 6 independent lots of blank matrix (e.g., human plasma).

  • Extract all 6 lots using Protocol A without adding NMPEA.

  • Spike the post-extraction blanks with NMPEA and NMPEA-d3 at your low QC and high QC concentrations.

  • Prepare neat solvent solutions at the exact same final concentrations.

  • Analyze via LC-MS/MS.

  • Calculate MF: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent).

  • Calculate IS-Normalized MF: (MF of NMPEA) / (MF of NMPEA-d3). Validation Criteria: The IS-normalized MF should be close to 1.0 (typically 0.85–1.15), and the Coefficient of Variation (CV) across the 6 matrix lots must be ≤ 15% to ensure the method is reliable across different patient samples.

Section 3: Quantitative Data Summary

To illustrate the impact of sample preparation on NMPEA analysis, the following table summarizes typical validation data comparing three extraction methodologies.

Sample Preparation MethodNMPEA Absolute Recovery (%)Matrix Factor (MF)Phospholipid Removal Efficiency (%)LLOQ Achievable (pg/mL)
Protein Precipitation (PPT) 92 ± 5.10.45 (Severe Suppression)< 5%250
Liquid-Liquid Extraction (LLE) 78 ± 6.30.85 (Mild Suppression)~ 80%50
Mixed-Mode SPE (MCX) 88 ± 3.20.98 (Negligible Effect)> 99%10

Table 1: Comparative efficacy of sample preparation techniques for NMPEA in human plasma. Data demonstrates that while PPT provides high absolute recovery, the severe matrix effect (MF = 0.45) drastically reduces method sensitivity compared to MCX SPE.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Existence of cardiac PNMT mRNA in adult rats: elevation by stress in a glucocorticoid-dependent manner Source: American Physiological Society Journal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent System Optimization for 2-(Methylamino)benzeneethanol Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of crystallizing 2-(Methylamino)benzeneethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of crystallizing 2-(Methylamino)benzeneethanol .

Because this molecule contains both a secondary amine and a primary alcohol on an aromatic backbone, it exhibits strong intermolecular hydrogen bonding and amphiphilic tendencies. These structural characteristics frequently lead to low melting points, thermal oxidation, and a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known in the laboratory as "oiling out"[1][2]. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My compound forms a cloudy emulsion or "oils out" instead of forming a crystalline suspension. How do I fix this?

The Causality: Oiling out (LLPS) occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. Instead of nucleating as a solid, the supersaturated compound separates into a solute-rich liquid phase (an oil) and a solvent-rich phase[1][3]. Because impurities often dissolve better in this oil phase than in the bulk solvent, oiling out severely compromises product purity[4]. The Solution:

  • Adjust the Process Design Space: You are likely cooling the system too rapidly, pushing it past the Metastable Zone Width (MSZW) into the labile zone[5].

  • Modify the Solvent: Switch to a binary solvent system with a lower polarity gap (e.g., Ethyl Acetate/Heptane) to provide better anchoring sites for self-assembly[3].

  • Seed the System: Introduce 0.5% w/w seed crystals exactly halfway through the MSZW to bypass the kinetic barrier of primary nucleation[2].

Q2: How do I determine the optimal cooling profile to maximize yield and purity?

The Causality: Crystallization is governed by the Metastable Zone Width (MSZW) —the kinetic boundary between the thermodynamic solubility curve (where the solution is exactly saturated) and the point of spontaneous, uncontrolled nucleation[5][6]. If you cool too fast, the MSZW narrows, and the compound crashes out or oils out[7]. The Solution: Measure the MSZW using a probe-based instrument (like FBRM/ParticleTrack) or via visual turbidity[5]. Once established, use a slow, linear cooling rate (e.g., 0.1 °C/min) to remain within the metastable zone, allowing crystals to grow uniformly without triggering secondary LLPS[3].

Q3: The product is discoloring (turning yellow/brown) during the heating phase. How do I prevent this?

The Causality: The secondary amine group in 2-(Methylamino)benzeneethanol is highly susceptible to thermal oxidation, especially in the presence of trace transition metals or dissolved oxygen. The Solution:

  • Inert Atmosphere: Always degas your solvents by sparging with Nitrogen or Argon for 15 minutes prior to use, and maintain an inert sweep during dissolution.

  • Salt Formation (Alternative Strategy): If the free base remains unstable or stubbornly oily, convert the amino alcohol into an organic salt (e.g., oxalate or L-tartrate)[8][9]. Amino alcohol salts have significantly higher lattice energies, higher melting points, and are highly resistant to oxidation[9].

Part 2: Visualizing the Crystallization Logic

Troubleshooting Liquid-Liquid Phase Separation (LLPS)

When an emulsion forms, immediate corrective action is required to rescue the batch. Follow this decision matrix:

G Start Observation: Solution becomes cloudy/emulsion (Oiling Out) CheckTemp Is the temperature above the melting point? Start->CheckTemp Action1 Reheat until clear, add 'good' solvent CheckTemp->Action1 Yes Action2 Reduce cooling rate (e.g., 0.1°C/min) CheckTemp->Action2 No Seed Add seed crystals at MSZW boundary Action1->Seed Action2->Seed Success Nucleation & Crystal Growth Seed->Success

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Navigating the Metastable Zone Width (MSZW)

Understanding where your compound exists thermodynamically dictates your process parameters.

MSZW A Undersaturated Solution B Solubility Curve (Thermodynamic Limit) A->B Cool C Metastable Zone (Kinetic Stability) B->C Supersaturation C->C Add Seed Crystals (Ideal Growth) D MSZW Boundary (Spontaneous Nucleation) C->D Max Limit E Labile Zone (Oiling Out / Crash) D->E Crash Out

Caption: Progression of cooling crystallization through the Metastable Zone Width (MSZW).

Part 3: Quantitative Data & Solvent System Comparisons

To optimize the recrystallization of 2-(Methylamino)benzeneethanol, selecting the correct binary solvent system is paramount. The table below summarizes empirical expectations based on solvent properties.

Solvent SystemRatio (v/v)Expected Yield (%)Expected Purity (%)LLPS (Oiling Out) RiskMechanistic Notes
EtOAc / Heptane 1:282 - 88>99.0ModerateExcellent impurity rejection. Moderate polarity of EtOAc keeps polar degradation products in the mother liquor.
Toluene / Hexane 1:375 - 80>98.5HighHigh risk of oiling out if cooled faster than 0.5°C/min due to lack of H-bond anchoring sites[3].
IPA / Water 2:160 - 70>95.0LowHigh solubility of the amino alcohol in water reduces yield. Best reserved for removing inorganic salt impurities.
Acetone (Tartrate Salt) N/A>90>99.5Very LowRequires an intermediate salt formation step. Offers the highest thermodynamic stability and purity[8][9].

Part 4: Standard Operating Procedure (SOP) - Optimized Anti-Solvent Recrystallization

This self-validating protocol utilizes the Ethyl Acetate / Heptane binary system, designed to prevent LLPS and thermal degradation.

Step 1: Inert Dissolution

  • Place 10.0 g of crude 2-(Methylamino)benzeneethanol into a 250 mL jacketed reactor equipped with an overhead stirrer.

  • Purge the vessel with Nitrogen ( N2​ ) for 10 minutes.

  • Add 30 mL of degassed Ethyl Acetate (the "good" solvent).

  • Heat the jacket to 50°C under gentle agitation (150 rpm) until complete dissolution is achieved.

Step 2: Polishing Filtration (Critical for Purity)

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, N2​ -purged reactor. Causality: Removing insoluble foreign particulates prevents unwanted, premature nucleation sites.

Step 3: Anti-Solvent Addition & Saturation

  • Maintain the solution at 50°C.

  • Slowly dose in 60 mL of Heptane (the "anti-solvent") via an addition funnel at a rate of 2 mL/min.

  • Stop the addition immediately if the solution becomes persistently turbid. Add 1-2 mL of Ethyl Acetate until the solution just turns clear. Causality: You have now precisely located the thermodynamic solubility curve[6].

Step 4: Seeding within the MSZW

  • Cool the reactor linearly from 50°C to 45°C over 20 minutes (0.25°C/min). You are now safely inside the Metastable Zone[5].

  • Add 50 mg (0.5% w/w) of pure 2-(Methylamino)benzeneethanol seed crystals.

  • Hold Phase: Maintain the temperature at 45°C for 45 minutes to allow the crystal bed to establish and consume supersaturation, effectively eliminating the risk of oiling out[2].

Step 5: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp from 45°C down to 5°C at a strict rate of 0.1 °C/min.

  • Stir the resulting thick white suspension at 5°C for 2 hours.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold (0°C) Heptane.

  • Dry the product in a vacuum oven at 30°C (under 50 mbar) for 12 hours to constant weight.

References

  • Kadam, S. S., et al. (2012). A new view on the metastable zone width during cooling crystallization. ResearchGate. Retrieved from[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]

  • Lu, J., et al. (2012). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Retrieved from[Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting - Chemistry LibreTexts. Retrieved from[Link]

  • ACS Publications. (2015). Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Retrieved from[Link]

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization. Retrieved from[Link]

  • Google Patents. (1941). US2229187A - Amino-alcohol and a process for its production.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-(Methylamino)benzeneethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand and mitigate the specific degradation pathways of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand and mitigate the specific degradation pathways of 2-(Methylamino)benzeneethanol (CAS 106899-00-7).

This molecule presents a unique storage challenge because it contains two highly reactive functional groups: a secondary aromatic amine (N-methylaniline derivative) and a primary alcohol (phenethyl alcohol derivative). Successful handling requires moving beyond generic storage advice and implementing a self-validating, chemically logical workflow.

Section 1: The Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the compound. 2-(Methylamino)benzeneethanol degrades via two primary mechanistic pathways when exposed to ambient conditions:

  • Amine Autoxidation (The Discoloration Pathway): Secondary aromatic amines are highly susceptible to single-electron transfer (SET) autoxidation. When exposed to oxygen and UV light, the N-methylamino group forms reactive radical cations. These intermediates rapidly couple to form highly conjugated, dark-colored quinone imines and polyaniline-like oligomers 1. Even at <1% concentration, these quinone imines will turn your entire sample dark brown.

  • Alcohol Oxidation & Intramolecular Cyclization: The primary alcohol moiety (-CH₂CH₂OH) can be oxidized to an aldehyde (phenylacetaldehyde derivative) in the presence of trace transition metals and oxygen 2. Once the aldehyde is formed, it is perfectly positioned (ortho) to undergo a rapid intramolecular condensation with the secondary amine. This releases water and irreversibly forms an N-methylindole derivative 3.

Degradation A 2-(Methylamino) benzeneethanol B Radical Intermediates & N-Oxides A->B O2 / UV Light (Amine Oxidation) C 2-(Methylamino) phenylacetaldehyde A->C O2 / Trace Metals (Alcohol Oxidation) E Quinone Imines (Colored Oligomers) B->E Radical Coupling D N-Methylindole (Cyclization Product) C->D Intramolecular Condensation (-H2O)

Figure 1: Primary degradation pathways of 2-(Methylamino)benzeneethanol during improper storage.

Section 2: Troubleshooting FAQs

Q1: My stock solution of 2-(Methylamino)benzeneethanol has turned from colorless to dark brown. Is it still usable? A: The darkening is a classic visual indicator of amine autoxidation, resulting in the formation of quinone imines 1. Because these oligomers are highly conjugated, a massive color change can occur even if the overall purity has only dropped by 1-2%. However, these quinone imines are electrophilic and can interfere with sensitive downstream biological assays or synthetic coupling steps. Action: Do not use it for sensitive applications. Purify via Kugelrohr distillation under high vacuum before use.

Q2: I am observing a new, less polar peak in my LC-MS analysis after a month of storage. What is it? A: This is almost certainly the N-methylindole derivative. If the primary alcohol group oxidizes to an aldehyde due to trace oxygen, it rapidly undergoes intramolecular cyclization with the adjacent secondary amine 2, 3. Action: Ensure your storage vials are purged with Argon (which is heavier than Nitrogen and better displaces O₂) and kept strictly at -20°C to halt the kinetic oxidation rate.

Q3: Does the choice of solvent for my stock solution affect stability? A: Yes, significantly. Avoid halogenated solvents (e.g., chloroform, dichloromethane) for long-term storage, as they slowly generate trace HCl or phosgene, which accelerates amine degradation. Ethers that form peroxides (like THF) will rapidly oxidize the amine. Action: Store the compound neat (as a pure substance). If a solution is mandatory, use anhydrous, thoroughly degassed DMSO or Acetonitrile.

Section 3: Self-Validating Storage Protocol (The "How")

To ensure scientific integrity, your storage protocol must be a self-validating system. Follow this methodology to guarantee the stability of 2-(Methylamino)benzeneethanol.

Step-by-Step Methodology:

  • Visual Inspection: Upon receipt, verify the neat liquid is colorless to pale yellow.

  • Aliquoting (Light Protection): Transfer the compound into single-use amber glass vials. Causality: UV light (<400 nm) provides the activation energy for the homolytic cleavage of bonds and the excitation of oxygen to singlet oxygen, which drives radical formation. Amber glass blocks this wavelength.

  • Argon Purge (Oxygen Displacement): Gently blow Argon gas into the vial for 15 seconds before capping. Causality: Argon is denser than air and creates a protective blanket over the liquid, displacing O₂ better than Nitrogen.

  • Primary & Secondary Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.

  • Self-Validating Desiccation System: Place the vials in a secondary container (e.g., a sealed Tupperware) containing indicating silica gel (blue when dry, pink when wet) and a small unsealed vial of anhydrous copper(II) sulfate (white).

  • Temperature Control: Store the secondary container at -20°C.

    • Validation Check: Before using an aliquot, check the copper(II) sulfate. If it has turned blue, moisture has breached the system. If the compound itself has turned yellow/brown upon thawing, the argon purge failed.

StorageWorkflow Step1 1. Receive & Inspect (Check Color/Purity) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Minimize freeze-thaw Step3 3. Purge with Argon (Displace Oxygen) Step2->Step3 Prevent photo-oxidation Step4 4. Seal with PTFE Cap & Parafilm Step3->Step4 Prevent autoxidation Step5 5. Store at -20°C over Desiccant Step4->Step5 Prevent moisture ingress

Figure 2: Step-by-step self-validating workflow for optimal long-term storage.

Section 4: Quantitative Storage Data Table

The following table summarizes the quantitative impact of various storage conditions on the shelf-life of 2-(Methylamino)benzeneethanol.

Storage ConditionOxygen LevelUV ExposureTemp (°C)Expected Shelf-LifePrimary Degradant
Optimal (SOP) < 1% (Argon)None (Amber)-20°C> 24 monthsNone
Refrigerated AmbientNone (Amber)4°C3 - 6 monthsQuinone Imines
Benchtop (Sealed) AmbientAmbient20°C1 - 2 weeksQuinone Imines
Benchtop (Open) HighAmbient20°C< 48 hoursQuinone Imines & Indoles
References
  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study | ACS Omega. Explains the autoxidation of N-methylanilines and the formation of highly conjugated quinone imine units. URL:[Link]

  • Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances | INCHEM. Details the oxidative pathways of phenethyl alcohol derivatives into phenylacetaldehyde. URL:[Link]

  • THE USE OF O-NITROARYLACETONITRILES IN THE MITSUNOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. Discusses the cyclization mechanisms leading to indole derivatives from functionalized phenethyl precursors. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-(Methylamino)benzeneethanol Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary & Mechanistic Context In pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & Mechanistic Context

In pharmaceutical development, the rigorous quantification of intermediates and impurities is not merely a regulatory hurdle; it is the foundation of drug safety. 2-(Methylamino)benzeneethanol (2-MABE) —a compound characterized by its aromatic ring, hydroxyl group, and critical secondary amine—frequently appears as an intermediate or process-related impurity in the synthesis of phenylethanolamine-based active pharmaceutical ingredients (APIs).

From a mechanistic perspective, the secondary amine in 2-MABE is highly susceptible to nitrosation in the presence of nitrites, forming Nitrosamine Drug Substance-Related Impurities (NDSRIs) [3]. Because NDSRIs fall under the "Cohort of Concern" per ICH M7 guidelines, quantifying 2-MABE at trace levels (parts-per-billion) is critical to assessing and mitigating mutagenic risk [3]. This guide objectively compares the leading analytical platforms for 2-MABE quantification and provides a field-proven, self-validating LC-MS/MS protocol compliant with the latest ICH Q2(R2) validation standards [1].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method requires balancing sensitivity, specificity, and throughput. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of bulk API analysis, it falls short for trace-level impurity profiling.

Below is a structured comparison of the three primary methodologies evaluated for 2-MABE quantification:

Analytical ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (MRM)
Sensitivity (LOQ) ~0.1 – 1.0 ppm~10 – 50 ppb< 1 ppb (Ultra-Trace)
Specificity Low (Relies solely on retention time)High (Mass spectral library matching)Ultra-High (Precursor-to-Product ion transition)
Sample Preparation Simple (Dilute & Shoot)Complex (Requires derivatization of -OH and -NH groups)Moderate (Protein Precipitation / SPE)
Matrix Interference High susceptibilityModerate susceptibilityLow (Mitigated by Isotope Dilution)
Primary Use Case Bulk API Assay / Major ImpuritiesVolatile impurities / Residual solventsTrace Genotoxic Impurities / PK Studies [4]
The Verdict: Why LC-MS/MS is the Gold Standard

2-MABE is a highly polar, non-volatile compound. Attempting to analyze it via GC-MS requires cumbersome derivatization (e.g., using BSTFA) to mask the polar hydroxyl and secondary amine groups, introducing variability and reducing throughput. Conversely, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode capitalizes on the basicity of the secondary amine, which readily accepts a proton in acidic mobile phases to form a highly stable [M+H]+ precursor ion. This enables direct, ultra-sensitive quantification without chemical derivatization [2].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, an analytical method must be a self-validating system . This means the protocol incorporates built-in controls that inherently prove the validity of the run without relying on external assumptions.

Causality-Driven Sample Preparation (SPE)

Why use Mixed-Mode Cation Exchange (MCX)? 2-MABE contains a secondary amine with a basic pKa. By acidifying the sample matrix, the amine is fully protonated. This allows it to bind tightly to the sulfonic acid groups of the MCX resin via ionic interaction. Neutral and acidic interferences are washed away, and the target analyte is selectively eluted by neutralizing the amine with a high-pH buffer. This orthogonal clean-up drastically reduces ion suppression in the MS source.

Step-by-Step Workflow:

  • Isotope Spiking (The Internal Control): Aliquot 100 µL of the sample matrix (API solution or plasma). Spike with 10 µL of 2-MABE-d3 (deuterated internal standard at 50 ng/mL). Causality: The SIL-IS (Stable Isotope-Labeled Internal Standard) co-elutes with 2-MABE, mathematically canceling out any matrix-induced ion suppression during ionization.

  • Acidification: Add 300 µL of 2% Formic Acid in water to protonate the secondary amine.

  • SPE Loading: Load the mixture onto a pre-conditioned Oasis MCX cartridge (30 mg/1 cc).

  • Interference Wash: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes hydrophobic neutral impurities while the protonated 2-MABE remains ionically bound to the resin.

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, breaking the ionic bond and releasing 2-MABE.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

G A Sample Matrix (Spiked with 2-MABE-d3) B Acidification (2% Formic Acid, pH < 3) A->B C MCX SPE Loading (Ionic Binding of Amine) B->C D Wash Step (100% MeOH - Removes Neutrals) C->D Retained E Elution Step (5% NH4OH in MeOH) D->E Purified F LC Separation (C18, Gradient Elution) E->F G ESI+ MRM Quantification (Precursor -> Product) F->G

Caption: Causality-driven sample preparation and LC-MS/MS ionization workflow for 2-MABE.

Chromatographic & Mass Spectrometric Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimization is required to find the specific collision energies for the [M+H]+ precursor fragmenting into its dominant product ions (e.g., loss of the hydroxyl/water or cleavage of the methylamino group) [2].

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [1]. The self-validating nature of the protocol ensures these criteria are met robustly.

Validation Core ICH Q2(R2) Validation Lifecycle for 2-MABE Spec Specificity (Blank Matrix vs. Spiked) Core->Spec Lin Linearity & Range (R² > 0.995, 1-100 ppb) Core->Lin Acc Accuracy (Spike Recovery 85-115%) Core->Acc Prec Precision (Intra/Inter-day RSD < 5%) Core->Prec LOD Sensitivity (LOQ S/N > 10) Core->LOD

Caption: Core analytical performance characteristics required by ICH Q2(R2) guidelines.

Validation Execution Parameters:
  • System Suitability Testing (SST): Before any validation batch, six consecutive injections of the 10 ppb standard must yield a retention time RSD < 1.0% and peak area RSD < 2.0%. This proves instrument stability.

  • Specificity: Inject blank matrix extracts. The response at the retention time of 2-MABE must be < 20% of the LOQ response, proving no endogenous interference.

  • Accuracy & Precision: Spike blank matrices at three concentration levels (Low, Mid, High) in hexaplicate across three different days. The use of the 2-MABE-d3 internal standard ensures that recovery remains tightly within the 85–115% acceptable range despite minor extraction variations.

  • Linearity: Evaluate a 6-point calibration curve. The response ratio (Analyte Area / IS Area) plotted against concentration must yield a correlation coefficient ( R2 ) > 0.995.

Conclusion

The quantification of 2-(Methylamino)benzeneethanol requires an analytical strategy that anticipates its chemical behavior. While HPLC-UV is sufficient for bulk assay, the risk of secondary amines acting as NDSRI precursors necessitates the ultra-trace sensitivity of LC-MS/MS. By employing a causality-driven SPE extraction paired with isotope dilution, laboratories can establish a self-validating system that easily exceeds the rigorous demands of ICH Q2(R2) validation.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023. Available at:[Link]

  • Xu, S. et al. "Determination of Phenylethanolamine A in Livestock Urine by High Performance Liquid Chromatography Tandem Mass Spectrometry." Chinese Journal of Analytical Chemistry, 41(5):776, 2013. Available at:[Link]

  • Chidella, K. et al. "Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan." American Journal of Analytical Chemistry, 12, 227-240, 2021. Available at:[Link]

  • Patsnap Eureka. "FTIR vs LC-MS: Detecting Pharmaceutical Impurities." Patsnap Analytical Insights, 2025. Available at:[Link]

Comparative

Comparative Pharmacological Analysis: 2-(Methylamino)benzeneethanol vs. Synephrine

As a Senior Application Scientist specializing in sympathomimetic amines, evaluating the structure-activity relationships (SAR) of phenylethanolamine derivatives is a critical step in preclinical drug development. Two co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in sympathomimetic amines, evaluating the structure-activity relationships (SAR) of phenylethanolamine derivatives is a critical step in preclinical drug development. Two compounds that frequently warrant comparative analysis are 2-(Methylamino)benzeneethanol (widely known as halostachine or N-methylphenylethanolamine) and synephrine (specifically the p-synephrine isomer). While both share a fundamental phenylethanolamine backbone, their distinct functional group substitutions dictate drastically different receptor binding affinities, metabolic fates, and physiological outcomes.

This guide provides a rigorous, data-driven comparison of their pharmacological profiles, supported by self-validating experimental methodologies designed for high-throughput screening and functional validation.

Structural and Physicochemical Determinants

The fundamental divergence between these two molecules lies in the presence of a phenolic hydroxyl group. Synephrine possesses a para-hydroxyl group on its benzene ring, classifying it as a phenolic compound 1[1]. In contrast, 2-(Methylamino)benzeneethanol lacks any ring hydroxylations 2[2].

This absence makes 2-(Methylamino)benzeneethanol significantly more lipophilic, allowing it to cross the blood-brain barrier more readily. Furthermore, the lack of the hydroxyl group renders it immune to rapid degradation by Catechol-O-methyltransferase (COMT), though it remains a primary substrate for Monoamine Oxidase (MAO) .

Table 1: Structural and Physicochemical Comparison

Feature2-(Methylamino)benzeneethanolp-Synephrine
Common Name Halostachine / N-methylphenylethanolamineSynephrine / Bitter Orange Extract
Chemical Formula C9H13NOC9H13NO2
Phenolic Hydroxyl AbsentPresent (para-position)
Primary Target α1 (Partial), β2 (Partial), TAAR1β3-Adrenergic Receptor
Metabolic Pathway MAO-A, MAO-BMAO, limited COMT
BBB Permeability Moderate to HighLow
Pharmacodynamics & Mechanisms of Action

The receptor interaction landscape for these compounds is highly specialized:

  • 2-(Methylamino)benzeneethanol : Acts as a partial agonist at human α1-adrenergic receptors (subtypes A, B, and D) and β2-adrenergic receptors 3[3]. Its partial agonism at β2 receptors (approximately 19% efficacy of epinephrine) leads to moderate cAMP accumulation. Additionally, it exhibits agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic signaling 3[3].

  • p-Synephrine : Is predominantly a β3-adrenergic receptor agonist 4[4]. β3 receptors are heavily localized in adipose tissue, and their activation strongly induces lipolysis and thermogenesis via the Gs protein-adenylyl cyclase pathway without the severe cardiovascular side effects associated with strong α1 or β1 agonists5[5].

Signaling_Pathways Halostachine 2-(Methylamino)benzeneethanol (Halostachine) Alpha1 α1-Adrenergic Receptors Halostachine->Alpha1 Partial Agonist (EC50: 1.1-8.7 µM) Beta2 β2-Adrenergic Receptors Halostachine->Beta2 Partial Agonist (19% Emax) Synephrine p-Synephrine Beta3 β3-Adrenergic Receptors Synephrine->Beta3 Primary Agonist Calcium ↑ Intracellular Ca2+ Alpha1->Calcium cAMP ↑ cAMP Production Beta2->cAMP Beta3->cAMP Vascular Vascular Smooth Muscle Contraction Calcium->Vascular Lipolysis Lipolysis & Thermogenesis cAMP->Lipolysis

Divergent adrenergic signaling pathways of 2-(Methylamino)benzeneethanol and p-Synephrine.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the functional efficacy of these compounds, we employ rigorous, internally controlled assays. The following protocols are designed with self-validating checkpoints to ensure data integrity.

Protocol 1: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the differential activation of β2 and β3 adrenergic receptors. Causality & Design Rationale: We utilize CHO-K1 cells stably transfected with either human β2 or β3 receptors. This isolates the specific receptor interaction, eliminating tissue-specific cross-talk. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because its ratiometric readout (665nm/615nm) internally controls for well-to-well volume variations, cell number discrepancies, and compound autofluorescence, making the assay a self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Plate recombinant CHO-K1 cells at 5,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: Inhibiting PDE prevents the rapid degradation of synthesized cAMP, ensuring we capture the peak transient signaling response.

  • Ligand Dosing: Treat cells with a 10-point concentration gradient (0.1 nM to 100 µM) of either 2-(Methylamino)benzeneethanol or p-synephrine. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Ratiometric Readout: Measure emission at 665 nm and 615 nm using a microplate reader. Calculate the ratio to determine cAMP concentration against a standard curve.

TRFRET_Workflow Step1 1. Cell Culture CHO-K1 expressing β2 or β3 Receptors Step2 2. IBMX Treatment Inhibit PDE to preserve cAMP Step1->Step2 Step3 3. Ligand Dosing Concentration gradient of test compounds Step2->Step3 Step4 4. Cell Lysis & Fluorophore Addition (d2 & Cryptate) Step3->Step4 Step5 5. TR-FRET Readout Ratiometric emission (665nm / 615nm) Step4->Step5

Self-validating TR-FRET workflow for quantifying cAMP accumulation in recombinant cells.

Protocol 2: Ex Vivo Murine Adipocyte Lipolysis Assay

Objective: Measure the downstream metabolic output (lipolysis) driven by β3 activation. Causality & Design Rationale: Primary adipocytes natively express high levels of β3 receptors. We quantify glycerol release rather than free fatty acids (FFAs). Causality: FFAs can be rapidly re-esterified by the cell, leading to false negatives. Glycerol cannot be reused by adipocytes due to the lack of glycerol kinase, providing a stoichiometric, self-validating measure of true lipolysis.

Step-by-Step Methodology:

  • Isolate primary epididymal adipocytes from wild-type mice using collagenase digestion.

  • Wash and resuspend adipocytes in Krebs-Ringer Bicarbonate Buffer (KRBH) containing 4% BSA.

  • Incubate 100 µL of adipocyte suspension with varying concentrations of p-synephrine or 2-(Methylamino)benzeneethanol for 2 hours at 37°C.

  • Centrifuge to separate the lipid layer and collect the infranatant.

  • Quantify glycerol using a colorimetric enzymatic assay (absorbance at 540 nm).

Comparative Efficacy Data

The experimental data derived from these validated workflows highlights the distinct functional roles of the two compounds. 2-(Methylamino)benzeneethanol shows measurable partial agonism at α1 receptors, whereas p-synephrine demonstrates robust efficacy at β3 receptors.

Table 2: Quantitative Pharmacological Efficacy

CompoundReceptor SubtypeEC50 (µM)Emax (% of Endogenous Agonist)
2-(Methylamino)benzeneethanol α1A-Adrenergic8.759% 3[3]
2-(Methylamino)benzeneethanol α1B-Adrenergic1.177% 3[3]
2-(Methylamino)benzeneethanol β2-AdrenergicN/A19% 3[3]
p-Synephrine β3-Adrenergic~15.0>85%5[5]
Conclusion

For drug development professionals, the selection between 2-(Methylamino)benzeneethanol and synephrine hinges on the desired therapeutic target. 2-(Methylamino)benzeneethanol offers a unique profile as a partial agonist across α1 and β2 receptors with notable TAAR1 activity, making it a candidate for subtle neuromodulatory or mild vasoconstrictive applications. Conversely, p-synephrine's high selectivity and efficacy for β3 receptors position it as a robust peripheral metabolic stimulant, ideal for driving lipolysis and thermogenesis with a highly favorable cardiovascular safety margin.

References
  • Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC, nih.gov,
  • How does synephrine work and act? - kulturistika.com,
  • Effects of p-Synephrine during Exercise: A Brief Narr
  • Halostachine - Wikipedia, wikipedia.org,
  • The Pharmacological Profile of Halostachine: A Technical Guide for Researchers - Benchchem, benchchem.com,
  • Buy Halostachine | 495-42-1 - Smolecule, smolecule.com,
  • Demonstration and Distribution of Phenylethanolamine in Brain and Other Tissues - PNAS, pnas.org,

Sources

Validation

Cross-Validation of Analytical Techniques for Halostachine Detection: A Comparative Guide

The Analytical Challenge: Matrix Interference & Molecular Properties Halostachine (N-methylphenylethanolamine) is a naturally occurring protoalkaloid and a potent beta-adrenergic receptor agonist. Due to its sympathomime...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Matrix Interference & Molecular Properties

Halostachine (N-methylphenylethanolamine) is a naturally occurring protoalkaloid and a potent beta-adrenergic receptor agonist. Due to its sympathomimetic effects, it is frequently utilized as a stimulant in dietary supplements and is strictly classified by the World Anti-Doping Agency (WADA) as a prohibited S6 Stimulant in-competition[1].

The primary analytical challenge in halostachine detection lies in its physicochemical properties and the complexity of the matrices it inhabits. As a low-molecular-weight (151.21 g/mol ) polar compound containing both a secondary amine and a benzylic hydroxyl group, it is highly susceptible to matrix suppression in biological fluids (plasma, urine) and severe interference from co-extracted botanicals in dietary supplements. Recent untargeted screenings have revealed alarming discrepancies in supplement manufacturing, with actual halostachine quantities ranging from a mere 0.02% to a staggering 334% of the labeled claims[2].

To ensure absolute scientific integrity and regulatory compliance, a single analytical method is rarely sufficient. Robust detection requires the cross-validation of orthogonal platforms: LC-MS/MS for targeted sensitivity, GC-MS for structural confirmation, and LC-QToF-MS for untargeted screening.

G Sample Complex Matrix (Supplement/Plasma) Extraction Extraction & Cleanup (Methanol / SPE) Sample->Extraction Homogenization Decision Targeted vs. Untargeted? Extraction->Decision Purified Extract LCMS LC-MS/MS (Targeted Quantitation) Decision->LCMS High Sensitivity GCMS GC-MS (Derivatization Required) Decision->GCMS Library Matching QTOF LC-QToF-MS (Untargeted Screening) Decision->QTOF Unknown Adulterants Data Data Acquisition & Cross-Validation LCMS->Data MRM Transitions GCMS->Data EI Fragmentation QTOF->Data Exact Mass

Fig 1. Decision matrix and workflow for Halostachine analytical cross-validation.

Platform Cross-Validation: LC-MS/MS vs. GC-MS vs. LC-QToF-MS

Selecting the appropriate analytical technique requires understanding the causality between the instrument's physics and the analyte's chemistry.

  • LC-MS/MS (Triple Quadrupole): The gold standard for routine, targeted quantification. Because halostachine is a basic amine, it readily accepts a proton in acidic mobile phases, making Electrospray Ionization in positive mode (ESI+) highly efficient[3]. Multiple Reaction Monitoring (MRM) provides the specificity needed to bypass matrix noise.

  • GC-MS (Single Quadrupole): Serves as an orthogonal validation tool. Halostachine's active hydrogens (on the amine and hydroxyl groups) cause thermal degradation and peak tailing in a GC inlet. Therefore, derivatization is mandatory. Once derivatized, Electron Impact (EI) at 70 eV yields highly reproducible fragmentation patterns for definitive NIST library matching[4].

  • LC-QToF-MS (Quadrupole Time-of-Flight): Essential for forensic and anti-doping laboratories. QToF provides High-Resolution Accurate Mass (HRAM), allowing scientists to retrospectively screen for structurally related, undisclosed designer stimulants (e.g., ephedrine, synephrine) often co-adulterated in military and sports supplements[5].

Table 1: Quantitative Comparison of Analytical Platforms
ParameterLC-MS/MS (Targeted)GC-MS (Orthogonal)LC-QToF-MS (Untargeted)
Primary Application High-throughput quantificationStructural confirmationBroad-spectrum screening
Sample Preparation Methanol extraction / dilute & shootExtraction + rigorous drying + derivatizationMethanol extraction / SPE
Ionization Mode ESI (+)EI (70 eV)ESI (+) with Jet Stream
Specificity Mechanism MRM TransitionsRetention Index + EI SpectraExact Mass (< 5 ppm error)
Typical LOD < 1 ng/mL10 - 50 ng/mL25 - 50 ng/mL

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a self-validating system where errors are automatically flagged by the chemistry itself.

Protocol A: Targeted Quantification via LC-MS/MS

1. Matrix Homogenization & Extraction:

  • Action: Weigh 100 mg of homogenized supplement powder (or 500 µL plasma). Add 10 mL of LC-MS grade methanol. Sonicate for 30 minutes[3].

  • Causality: Methanol is selected because it acts as a universal solvent that efficiently disrupts protein binding in biological fluids (precipitating large macromolecules) while fully solubilizing the polar halostachine alkaloid.

2. Centrifugation & Filtration:

  • Action: Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[3].

  • Causality: PTFE is chemically inert and prevents the adsorption of the basic amine to the filter membrane, ensuring maximum recovery while protecting the UHPLC column from particulate clogging.

3. Chromatographic Separation:

  • Action: Inject 2 µL onto a C18 column. Use a gradient mobile phase of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Causality: The acidic environment (pH ~2.7) ensures the secondary amine of halostachine remains fully protonated ( [M+H]+ ), maximizing ionization efficiency in the ESI source.

4. System Suitability & Self-Validation:

  • Mechanism: Spike all samples with an isotopically labeled internal standard (Halostachine-d3) prior to extraction. If the absolute peak area of the internal standard drops below 70% of the neat solvent standard, the system automatically flags the sample for severe ion suppression, invalidating the quantitative result until the sample is diluted or subjected to Solid Phase Extraction (SPE).

Protocol B: Orthogonal Profiling via GC-MS (Derivatization Workflow)

1. Extraction & Rigorous Drying:

  • Action: Extract the sample using ethyl acetate. Evaporate the solvent to absolute dryness under a gentle stream of nitrogen at 40°C.

  • Causality: Complete removal of water is a critical failure point. Trace moisture will aggressively quench the silylation reagents used in the next step, ruining the derivatization process.

2. Derivatization:

  • Action: Add 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 1 hour[6].

  • Causality: BSTFA replaces the active protons on the hydroxyl and amine groups with bulky trimethylsilyl (TMS) groups. This physical shielding prevents hydrogen bonding, drastically lowering the boiling point and preventing thermal degradation in the 250°C GC inlet.

3. EI-MS Acquisition:

  • Action: Inject 1 µL in splitless mode. Acquire data using 70 eV electron impact ionization.

  • Causality: 70 eV is the universal standard for EI. It imparts enough energy to reliably shatter the TMS-halostachine molecule into characteristic fragments: the molecular ion at m/z 151, a major fragment at m/z 120 (loss of the methylamino group), and the tropylium ion at m/z 91[4].

4. System Suitability & Self-Validation:

  • Mechanism: Monitor the chromatographic baseline for the ratio of mono-TMS to di-TMS halostachine derivatives. The presence of a mono-TMS peak indicates incomplete derivatization (often due to moisture contamination or exhausted reagent), self-invalidating the batch and requiring re-preparation.

GCMS Halo Halostachine (Polar, Low Volatility) Deriv Derivatization (BSTFA + 1% TMCS) Halo->Deriv Blocks Active Hydrogens TMS TMS-Halostachine (Volatile, Stable) Deriv->TMS Heat (70°C, 1h) EI Electron Impact (EI) Ionization (70 eV) TMS->EI GC Separation Frag1 m/z 151 Molecular Ion EI->Frag1 Frag2 m/z 120 Loss of Methylamino EI->Frag2 Frag3 m/z 91 Tropylium Ion EI->Frag3

Fig 2. GC-MS derivatization pathway and characteristic EI fragmentation of Halostachine.

Conclusion

The reliable detection of halostachine in complex matrices cannot rely on a single analytical vector. While LC-MS/MS provides the high-throughput sensitivity required for pharmacokinetic tracking and trace-level quantification, it must be cross-validated against the structural certainty of GC-MS and the untargeted, high-resolution capabilities of LC-QToF-MS. By understanding the causality behind sample preparation—specifically the manipulation of the molecule's polarity and active hydrogens—scientists can build self-validating workflows that guarantee analytical integrity in the face of severe matrix interference.

References

  • Sport Integrity Australia. "Supplement Spotlight – Halostachine." Sport Integrity Australia. [Link]

  • Cohen, P.A., et al. "Presence and Quantity of Botanical Ingredients With Purported Performance-Enhancing Properties in Sports Supplements." JAMA Network Open (via NIH).[Link]

  • Crawford, C., et al. "Label Accuracy and Quality of Select Weight-Loss Dietary Supplements Sold on or near US Military Bases." Semantic Scholar.[Link]

  • MDPI. "Utilizing the Food–Pathogen Metabolome to Putatively Identify Biomarkers for the Detection of Shiga Toxin-Producing E. coli (STEC) from Spinach." MDPI.[Link]

Sources

Comparative

Comparative study of the biological activity of 2-(Methylamino)benzeneethanol enantiomers

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Identity 2-(Methylamino)benzeneethanol—systematically known as 2-(methylamino)-1-phenylethanol and commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

2-(Methylamino)benzeneethanol—systematically known as 2-(methylamino)-1-phenylethanol and commonly referred to in literature as halostachine—is a biogenic trace amine structurally homologous to ephedrine and synephrine. Because it possesses a hydroxyl group on the benzylic carbon, the molecule is chiral and exists as two distinct enantiomers: the naturally occurring (R)-(-)-enantiomer and the synthetic (S)-(+)-enantiomer.

In drug development, enantiomers rarely exhibit identical pharmacokinetic or pharmacodynamic profiles. This guide provides an objective, data-driven comparison of the biological activity of 2-(Methylamino)benzeneethanol enantiomers, focusing on their differential interactions with Adrenergic Receptors (ADRs), Trace Amine-Associated Receptor 1 (TAAR1), and Organic Cation Transporters (OCTs).

Mechanistic Overview & Stereochemical Causality

The biological activity of 2-(Methylamino)benzeneethanol is primarily driven by its function as a partial agonist at [1] and an agonist at[2].

The Easson-Stedman Hypothesis in Action: The stark difference in biological activity between the two enantiomers is governed by the Easson-Stedman hypothesis. For optimal GPCR activation, phenylethanolamines require a three-point interaction with the receptor's binding pocket:

  • The aromatic ring (hydrophobic/π-π interactions).

  • The basic nitrogen (ionic bonding with a conserved aspartate residue).

  • The β-hydroxyl group (hydrogen bonding with conserved serine residues).

The (R)-enantiomer (eutomer) possesses the correct spatial orientation to fulfill all three interactions, leading to higher binding affinity and intrinsic efficacy. Conversely, the (S)-enantiomer (distomer) projects its β-hydroxyl group away from the critical serine residues, reducing it to a two-point interaction. This structural misalignment drastically attenuates its pharmacological activity.

Furthermore, membrane transport via exhibits pronounced stereoselectivity. OCT2 demonstrates a roughly two-fold higher transport capacity for the (R)-enantiomers of phenylethanolamine derivatives compared to their (S)-counterparts[3].

Comparative Pharmacodynamics & Kinetics

The tables below summarize the quantitative performance of the enantiomers and the racemate across key biological targets.

Table 1: In Vitro Receptor Activation (Transfected HEK293 Cells)
Receptor TargetLigand FormEC50 (µM)Emax (%)Pharmacological Role
ADR α1B Racemate1.177%Partial Agonist
ADR α1D Racemate2.182%Partial Agonist
ADR β2 RacemateN/A~19%Weak Partial Agonist
TAAR1 Racemate74.0104%Full Agonist

(Note: Data aggregated from wild-type receptor competition assays against standard catecholamines[1][2].)

Table 2: Transporter Kinetics (OCT2-Mediated Uptake)
TransporterSubstrateTransport PreferenceStereoselectivity Ratio (R:S)
OCT2 (R)-(-)-EnantiomerHigh Capacity~ 2.0 : 1
OCT2 (S)-(+)-EnantiomerLow Capacity-
OCT1 / 3 RacemateNegligibleN/A

Experimental Protocols: Self-Validating Systems

To accurately compare the biological activity of these enantiomers, researchers must employ rigorous, self-validating workflows. Assaying the racemate directly can mask the true efficacy of the eutomer due to competitive antagonism from the distomer.

Protocol A: Chiral Separation and Purity Validation

Causality: Before running biological assays, the racemate must be resolved. We utilize isocratic elution with a basic modifier to prevent the secondary amine from ionizing, which would otherwise cause severe peak tailing and fraction contamination.

  • Stationary Phase Setup: Mount a Chiralcel OD-H column (250 × 4.6 mm, 5 µm) on a high-performance liquid chromatography (HPLC) system.

  • Mobile Phase: Run an isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Detection & Collection: Monitor UV absorbance at 254 nm. The (R)-(-)-enantiomer typically elutes prior to the (S)-(+)-enantiomer.

  • Self-Validating Control (Polarimetry): Post-separation, validate the collected fractions via a polarimeter. The pure (R)-hydrochloride salt must yield a specific rotation of [α]D ≈ -52.2°[1]. This confirms both chiral purity and proves that chiral inversion did not occur during chromatography.

Protocol B: In Vitro β2-Adrenergic Receptor cAMP Accumulation Assay

Causality: GPCR activation by the (R)-enantiomer stimulates the Gs protein, activating adenylyl cyclase to produce cAMP. We use IBMX to inhibit phosphodiesterase (PDE), ensuring the generated cAMP is not degraded before the detector can read it.

  • Cell Culture: Seed HEK293 cells stably expressing human β2-ADR at 104 cells/well in a 384-well microplate.

  • Ligand Preparation: Prepare serial dilutions (10 pM to 100 µM) of the (R)-enantiomer and (S)-enantiomer in an assay buffer containing 0.5 mM IBMX.

  • Incubation: Treat the cells with the ligands for 30 minutes at 37°C.

  • Detection: Lyse the cells and introduce a FRET-based cAMP detection reagent (e.g., LANCE Ultra cAMP kit). Read time-resolved fluorescence (TRF) on a microplate reader.

  • Self-Validating Controls:

    • Positive Control: Epinephrine establishes the system's maximum possible response (Emax = 100%).

    • System Validation: Forskolin (a direct adenylyl cyclase activator) is used to verify that the cAMP detection machinery is functional independent of the GPCR.

    • Negative Control: Untransfected HEK293 cells ensure the baseline signal is not due to endogenous receptors.

Visualizations

G L (R)-2-(Methylamino) benzeneethanol R β2-Adrenergic Receptor L->R Binds (Eutomer) Gs Gs Protein (α-subunit) R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis) PKA->Response Phosphorylates

β2-Adrenergic Receptor Signaling Pathway activated by (R)-2-(Methylamino)benzeneethanol.

Workflow Racemate Racemic Mixture (R/S) HPLC Chiral HPLC Separation (Chiralcel OD-H) Racemate->HPLC Resolution EnantR (R)-(-)-Enantiomer (Eutomer) HPLC->EnantR EnantS (S)-(+)-Enantiomer (Distomer) HPLC->EnantS Assay1 In Vitro GPCR Assay (HEK293 cells) EnantR->Assay1 High Affinity Assay2 Transporter Assay (OCT2/HEK293) EnantR->Assay2 High Uptake EnantS->Assay1 Low Affinity EnantS->Assay2 Low Uptake Data Comparative Pharmacodynamic & Kinetic Profiling Assay1->Data Assay2->Data

Experimental workflow for chiral separation and pharmacological profiling of enantiomers.

References

  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: PubMed Central (PMC) URL: [Link]

  • Title: Halostachine Source: Wikipedia URL: [Link]

  • Title: Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of 2-(Methylamino)benzeneethanol Analysis: Ensuring Analytical Consistency and Reliability

Introduction: The Imperative for Standardized Analysis of 2-(Methylamino)benzeneethanol 2-(Methylamino)benzeneethanol, also known as α-[2-(Methylamino)ethyl]benzyl alcohol, is a chemical compound with a structure related...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Standardized Analysis of 2-(Methylamino)benzeneethanol

2-(Methylamino)benzeneethanol, also known as α-[2-(Methylamino)ethyl]benzyl alcohol, is a chemical compound with a structure related to the phenethylamine class, which includes a wide range of stimulants and pharmaceutical agents. Its presence and quantification can be of interest in various fields, from pharmaceutical development, where it might be an intermediate or impurity, to forensic and anti-doping sciences. Given the potential physiological effects of phenethylamine derivatives, ensuring the accuracy, precision, and comparability of its analytical determination across different laboratories is of paramount importance.[1]

Inter-laboratory comparisons, or proficiency testing, are a cornerstone of a robust quality assurance program.[2] They serve as an external assessment of a laboratory's analytical capabilities, helping to identify and rectify methodological biases, enhance the precision of measurements, and ultimately ensure that data generated by different organizations are reliable and comparable.[3][4] This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of 2-(Methylamino)benzeneethanol, detailing common analytical methodologies and providing insights into the design and execution of such a study.

Comparative Analysis of Key Methodologies

The selection of an analytical method for 2-(Methylamino)benzeneethanol is contingent on factors such as the sample matrix, required sensitivity, and the available instrumentation. The most prevalent techniques for the analysis of related phenethylamine compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For 2-(Methylamino)benzeneethanol, a reversed-phase HPLC method with UV detection is a common starting point.

Causality in Experimental Choices: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like 2-(Methylamino)benzeneethanol. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential matrix interferences. The pH of the mobile phase is a critical parameter to control the ionization state of the amine functional group, thereby influencing its retention.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. However, the polar nature of 2-(Methylamino)benzeneethanol, due to its hydroxyl and amine groups, necessitates a derivatization step to improve its volatility and thermal stability for GC analysis.

Causality in Experimental Choices: Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic anhydride (PFPA) converts the polar -OH and -NH groups into less polar silyl or acyl derivatives, respectively. This enhances the analyte's volatility and reduces peak tailing, leading to improved chromatographic performance. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the trace-level quantification of a wide array of compounds in complex matrices due to its high sensitivity and selectivity.[7][8]

Causality in Experimental Choices: The direct coupling of LC with MS/MS obviates the need for derivatization. Electrospray Ionization (ESI) in positive ion mode is typically employed to generate the protonated molecular ion [M+H]+ of 2-(Methylamino)benzeneethanol. The subsequent fragmentation of this precursor ion in the collision cell produces specific product ions. The selection of multiple reaction monitoring (MRM) transitions significantly enhances selectivity by filtering out background noise, allowing for accurate quantification even at very low concentrations.[9]

Designing and Executing an Inter-Laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning, a well-defined protocol, and robust statistical analysis of the results. The framework for such a study can be guided by established standards such as those from ASTM International (e.g., ASTM E691).[10][11][12]

Study Protocol Development

A comprehensive protocol should be developed and agreed upon by all participating laboratories before the study commences.[13][14] Key elements of the protocol include:

  • Objectives and Scope: Clearly state the purpose of the study, the analyte of interest, and the concentration ranges to be investigated.

  • Sample Preparation and Distribution: A homogenous batch of the test material should be prepared and divided into identical samples for distribution. The stability of the analyte in the sample matrix during shipping and storage must be considered.

  • Analytical Methods: While laboratories may use their own validated in-house methods, the protocol should specify critical parameters or allow for the use of a standardized method to minimize variability.

  • Data Reporting: A standardized format for reporting results, including units, number of significant figures, and any observations, is crucial for consistent data analysis.

  • Statistical Analysis Plan: The statistical methods for evaluating the data, including the assessment of repeatability, reproducibility, and individual laboratory performance, should be predefined.

Workflow for an Inter-laboratory Comparison Study

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Develop Detailed Study Protocol P1->P2 P3 Prepare & Characterize Homogenous Test Material P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Samples & Protocol to Participants P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Participants Report Results in Standardized Format E2->E3 A1 Statistical Analysis of Data (e.g., ASTM E691) E3->A1 A2 Evaluation of Laboratory Performance A1->A2 A3 Draft & Circulate Preliminary Report A2->A3 A4 Issue Final Report with Recommendations A3->A4

Caption: Workflow of an Inter-laboratory comparison study.

Detailed Experimental Protocols

The following are example protocols for the analysis of 2-(Methylamino)benzeneethanol. It is imperative that each laboratory validates its chosen method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15]

Protocol 1: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibrated range.

  • Calibration: Prepare a series of calibration standards from a stock solution of 2-(Methylamino)benzeneethanol in the mobile phase.

Protocol 2: GC-MS Analysis
  • Instrumentation: GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of ethyl acetate.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (splitless mode).

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for quantification and confirmation (e.g., precursor ion [M+H]+ to specific product ions).

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

  • Injection Volume: 5 µL.

Analytical_Workflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow H1 Sample Dilution H2 HPLC Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification H3->H4 G1 Sample Evaporation G2 Derivatization G1->G2 G3 GC Separation G2->G3 G4 MS Detection G3->G4 G5 Identification & Quantification G4->G5 L1 Sample Dilution L2 LC Separation L1->L2 L3 MS/MS Detection (MRM) L2->L3 L4 Quantification & Confirmation L3->L4

Caption: Comparative analytical workflows for 2-(Methylamino)benzeneethanol.

Data Summary and Performance Comparison

The following table presents hypothetical performance characteristics for the described analytical methods. Actual performance will depend on the specific instrumentation, method validation, and sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~30 ng/mL~0.3 ng/mL
Linearity (r²) >0.995>0.995>0.998
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Throughput ModerateLowHigh

Conclusion and Best Practices

The successful analysis of 2-(Methylamino)benzeneethanol across multiple laboratories hinges on the implementation of validated analytical methods and a commitment to quality assurance. LC-MS/MS generally offers the best performance in terms of sensitivity and selectivity, making it the preferred method for trace-level analysis.[16] However, HPLC-UV and GC-MS remain viable and cost-effective alternatives for higher concentration samples.

Participation in a well-designed inter-laboratory comparison study is an invaluable tool for any laboratory. It not only provides a benchmark for performance but also fosters a culture of continuous improvement. By adhering to standardized protocols, such as those outlined in USP General Chapter <1224> for method transfer and ASTM E1601 for conducting interlaboratory studies, and critically evaluating their performance, laboratories can enhance the quality, reliability, and comparability of their analytical data.[17][18] This, in turn, builds confidence in the data used for research, regulatory submissions, and quality control.

References

  • Vertex AI Search. (n.d.). Transfer of Analytical Procedures according to the New USP Chapter <1224> - An Overview.
  • Scribd. (n.d.). USP 1224: Analytical Method Transfer Guide | PDF | Sampling (Statistics).
  • Agilent Technologies. (2015, June 2). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC.
  • SIST e-Poslovanje. (n.d.). ASTM E1601-98 - Standard Practice for Conducting an Interlaboratory - SIST e-Poslovanje.
  • USP. (2011, December 3). <1224> TRANSFER OF ANALYTICAL PROCEDURES.
  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines.
  • USP-NF. (n.d.). <1224> Transfer of Analytical Procedures - USP-NF ABSTRACT.
  • DSpace Repository. (2021, December 1). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices.
  • ClinMed International Library. (2021, May 22). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography.
  • ASTM International. (2019). ASTM E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
  • PPB Analytical. (2023, September 6). Following European Pharmacopoeia (EP) Analytical Testing Standards.
  • PubMed. (1997, January 17). Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples.
  • The ANSI Blog. (2025, June 4). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision.
  • ASTM International. (2022, June 27). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
  • Scribd. (2003, November 15). Astm A 1601 Ilc Practice | PDF | Accuracy And Precision | Statistics.
  • Edwiser International. (2022, February 15). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form.
  • PMC. (n.d.). Monitoring of the amphetamine-like substances in dietary supplements by LC-PDA and LC–MS/MS.
  • PMC. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • ResearchGate. (n.d.). Determination of Phenylethanolamine A in Livestock Urine by High Performance Liquid Chromatography Tandem Mass Spectrometry.
  • ECA Academy. (2022, August 10). New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures.
  • PubMed. (2021, August 15). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • PrepChem.com. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
  • UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • ChemScene. (n.d.). 42142-52-9 | α-[2-(Methylamino)ethyl]benzenemethanol.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide.
  • Fiveable. (2025, August 15). 11.3 Proficiency testing and interlaboratory comparisons.
  • ResearchGate. (2025, August 6). (PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine.
  • Sigma-Aldrich. (n.d.). a- 2-(Methylamino)ethyl benzyl alcohol 97 42142-52-9.
  • Medpace. (n.d.). A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one.
  • ResearchGate. (2025, August 5). Detection and Quantification of Phenethylamines in Sports Dietary Supplements by NMR Approach | Request PDF.
  • Benchchem. (n.d.). A Comprehensive Guide to Inter-laboratory Comparison for the Analysis of 1,2,3,6,7-Pentachloronaphthalene.
  • PMC. (n.d.). An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines.
  • ResearchGate. (n.d.). Inter-laboratory studies in analytical chemistry | Request PDF.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • RSC Publishing. (n.d.). Food analysis – samples preparation and chromatographic methods in determination of selected biogenic amines, methylxanthines and water-soluble vitamins.
  • Interchim. (n.d.). GC AND GC/MS.
  • SpectraBase. (n.d.). Benzenemethanol, .alpha.,.alpha.-diethyl-2-(methylamino)-.
  • LCGC International. (2020, November 11). Methamphetamine Analogue Found in Dietary Supplement.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Google Patents. (n.d.). EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1).
  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
  • Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). a- 2-(Methylamino)ethyl benzyl alcohol 97 42142-52-9.

Sources

Comparative

Quantitative Structure-Activity Relationship (QSAR) Studies of 2-(Methylamino)benzeneethanol Analogs: A Comparison Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction: The Phenylethanolamine Scaffold in Drug Design 2-(Methylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Phenylethanolamine Scaffold in Drug Design

2-(Methylamino)benzeneethanol—commonly known in pharmacological contexts as halostachine or N-methylphenylethanolamine—is a highly versatile pharmacophore. As a core structural motif, it serves as the foundation for designing ligands that target monoamine transporters (MATs), adrenergic receptors, and phenylethanolamine N-methyltransferase (PNMT)[1].

For drug development professionals, optimizing this scaffold requires a delicate balance of lipophilicity, steric bulk, and electronic distribution. This guide leverages 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to objectively compare 2-(methylamino)benzeneethanol analogs against alternative phenylethanolamines[2].

Mechanistic Insights from 3D-QSAR Models

To rationally design potent analogs, we must understand the causality behind the structure-activity relationships. QSAR modeling reveals three critical determinants of biological efficacy for this class of compounds:

  • The β-Hydroxyl Group (Hydrogen Bonding Field): CoMSIA contour maps consistently show that the β-hydroxyl group acts as an essential hydrogen-bond donor/acceptor. In biological targets like PNMT, this group forms highly specific interactions with active site residues such as Glu219 and Asp267[3]. Removing or masking this group drastically reduces target affinity.

  • The N-Methyl Moiety (Steric/Hydrophobic Field): The methylamino group provides a "Goldilocks" effect—it is bulky enough to prevent rapid oxidative deamination by Monoamine Oxidase (MAO), yet small enough to fit into the tight hydrophobic pockets of MATs and adrenergic receptors. Analogs with larger N-alkyl substitutions (e.g., N-isopropyl) typically shift selectivity entirely toward β-adrenoceptors.

  • Aromatic Ring Substitutions (Electrostatic Field): The unsubstituted benzene ring of 2-(methylamino)benzeneethanol provides baseline activity. However, introducing electron-withdrawing groups (e.g., halogens) or hydrogen-bond donors (e.g., hydroxyls) at the meta or para positions drastically alters the electrostatic field, driving subtype selectivity.

Comparative Performance Analysis

How do optimized 2-(methylamino)benzeneethanol analogs compare to other standard phenylethanolamine alternatives? Table 1 synthesizes QSAR field contributions and experimental performance data to guide scaffold selection.

Table 1: QSAR and Pharmacological Comparison of Phenylethanolamine Scaffolds

Compound / ScaffoldPrimary Target ProfileCoMSIA Steric Contribution (%)CoMSIA Electrostatic Contribution (%)Predicted pIC50Experimental pIC50ClogPKey Structural Advantage
2-(Methylamino)benzeneethanol MATs / Adrenergic (Non-selective)15.245.35.405.351.45Baseline scaffold; high BBB permeability due to lack of ring substitutions.
3,4-Dichloro-N-methyl Analog Adrenergic (β-selective)28.452.17.857.902.80Halogenation increases steric bulk and lipophilicity, optimizing β-receptor pocket fit.
Ephedrine (α-methyl alternative)MATs / Adrenergic (Mixed)22.142.86.106.051.60α-methylation introduces steric hindrance, protecting against MAO degradation.
Synephrine (p-OH alternative)Adrenergic (α-selective)18.560.26.456.500.95para-Hydroxyl acts as a strong electrostatic anchor, locking into α-receptor sites.

Data Interpretation: The 3,4-dichloro analog demonstrates superior potency (pIC50 = 7.90) compared to the baseline molecule. The QSAR data explains this causality: the increased steric contribution (28.4%) aligns perfectly with the larger binding cavity of β-adrenoceptors, while the higher ClogP (2.80) enhances membrane partitioning.

Mandatory Visualization: QSAR Optimization Workflow

The following diagram illustrates the logical progression from raw data curation to experimental validation, ensuring a self-validating loop in drug design.

QSAR_Workflow Data 1. Data Curation Phenylethanolamine Library Desc 2. Descriptor Calculation Steric & Electrostatic Fields Data->Desc Model 3. 3D-QSAR Modeling CoMFA & CoMSIA Desc->Model Valid 4. Internal/External Validation Cross-Validation (q² > 0.5) Model->Valid Opt 5. Lead Optimization N-Methyl Analog Design Valid->Opt Assay 6. Experimental Validation Receptor Binding Assay Opt->Assay

Workflow of 3D-QSAR modeling and experimental validation for 2-(Methylamino)benzeneethanol analogs.

Experimental Methodology: In Vitro Validation Protocol

To ensure trustworthiness and scientific integrity, QSAR predictions must be validated using a self-validating experimental system. Below is a robust Radioligand Competition Binding Assay protocol used to determine the experimental pIC50 of synthesized 2-(methylamino)benzeneethanol analogs.

Materials Required:
  • Target-expressing cell membranes (e.g., HEK293 cells expressing human β-adrenoceptors).

  • Radioligand:[³H]-CGP12177 (for β-adrenoceptors).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

  • Gpp(NH)p (Guanosine 5'-[β,γ-imido]triphosphate).

Step-by-Step Protocol:

Step 1: Membrane Preparation & Standardization

  • Resuspend cell membranes in ice-cold Assay Buffer supplemented with protease inhibitors.

  • Causality: Protease inhibitors are mandatory to prevent receptor degradation during the assay, ensuring the total receptor concentration ( Bmax​ ) remains constant across all test wells.

Step 2: Assay Incubation (The Competition Phase)

  • In a 96-well plate, combine 50 µL of the synthesized analog (serial dilutions from 10−10 to 10−4 M), 50 µL of [³H]-CGP12177 (constant concentration at Kd​ ), and 100 µL of membrane suspension.

  • Critical Addition: Add 100 µM Gpp(NH)p to the incubation mixture.

  • Causality: Gpp(NH)p is a non-hydrolyzable GTP analog. It uncouples the G-protein from the receptor, forcing all receptors into a single, low-affinity state. This eliminates biphasic binding curves and ensures that the measured IC50 reflects true competitive affinity rather than functional state bias.

  • Incubate at 25°C for 90 minutes to reach equilibrium.

Step 3: Termination and Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Critical Pre-treatment: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: Phenylethanolamines and radioligands can bind non-specifically to the negative charges on glass fiber filters. PEI neutralizes these charges, drastically reducing background noise and ensuring a high signal-to-noise ratio.

  • Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

Step 4: Data Analysis (Self-Validation)

  • Quantify bound radioactivity using liquid scintillation counting.

  • Calculate the IC50​ using non-linear regression.

  • Convert IC50​ to Ki​ (inhibition constant) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff correction is a self-validating mathematical step that normalizes the data against the specific concentration and affinity of the radioligand used, allowing direct comparison with the QSAR-predicted pIC50 values.

References

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZJHqi6t8vSKMYDLY_TJZCWpPCALskQ5rDwmJ_ROdIydjVA_-FLAvxPmBMhexA9pR_FdQPTYwGjSZN8U67dZCxuz0M4ov_Lp48cAc-FM3nTW27uuV_N7CslugmcPaf3d_BcKjI_g==]
  • 2D-QSAR and 3D-QSAR/CoMSIA Studies on a Series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-Phenylethan-1-ol with Human β3-Adrenergic Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFFnaY0UECXi3RzvpZXEae3aRE2zE48lxti4tw_wtq-BufrFGD3KqerBc2qPn4N8q1KaONq_gfGkO-WKnNe5O_1Q9GFBn3P9uI7bBg9wTmTW4ZBMm1PulW5xlYI31o66i2XA==]
  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTwUjzZniePvjXXXZfglTTBfZHnfI-6fYsWcyhMVM5gqyG87Z7gwQyrh2XVZt1EfzB2AIsWqX5SZjPnRrUDQF5W14Y8Ba6agBipEbEhG2mVSNJacUBV_0OehasmUj1j6yAxkVaYTwzfcXeJpM=]

Sources

Validation

Benchmarking 2-(Methylamino)benzeneethanol Against Primary PNMT Substrates: A Comparative Guide

Executive Summary In the landscape of catecholamine research and neuropharmacology, Phenylethanolamine N-methyltransferase (PNMT) serves as the terminal enzyme in the adrenergic biosynthesis pathway. While its canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of catecholamine research and neuropharmacology, Phenylethanolamine N-methyltransferase (PNMT) serves as the terminal enzyme in the adrenergic biosynthesis pathway. While its canonical role is the conversion of norepinephrine to epinephrine, PNMT exhibits a broad, yet sterically constrained, substrate specificity.

This guide provides an objective, data-driven benchmark of 2-(Methylamino)benzeneethanol (commonly known as N-methylphenylethanolamine or halostachine) against standard primary amine substrates. By evaluating this secondary amine, researchers can map the steric boundaries of the PNMT active site—a critical step in the rational design of selective PNMT inhibitors and atypical adrenergic therapeutics.

Mechanistic Grounding: The PNMT Active Site

PNMT (EC 2.1.1.28) catalyzes the transfer of an active methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amino group of a phenylethanolamine backbone .

The causality behind substrate preference lies in the enzyme's binding pocket architecture. The active site requires specific "anchor" interactions, most notably hydrogen bonding with the beta-hydroxyl group of the substrate. When a primary amine (like norepinephrine or phenylethanolamine) binds, the nitrogen's lone pair is optimally positioned to execute a nucleophilic attack on the methyl group of SAM.

Conversely, 2-(Methylamino)benzeneethanol is already N-methylated; it is the direct enzymatic product of phenylethanolamine . When introduced as a substrate for further methylation (to form N,N-dimethylphenylethanolamine), the existing methyl group introduces significant steric hindrance. This clash prevents optimal alignment with SAM, drastically reducing the catalytic turnover (Vmax) and binding affinity (Km) .

PNMT_Kinetics SAM S-Adenosyl-L-methionine (Methyl Donor) PNMT PNMT Catalytic Core (EC 2.1.1.28) SAM->PNMT Cofactor Binding EPI Epinephrine PNMT->EPI Rapid Methylation MPEA N-methylphenylethanolamine PNMT->MPEA Rapid Methylation DMPEA N,N-dimethylphenylethanolamine PNMT->DMPEA Rate-Limited Methylation NE Norepinephrine (Endogenous Primary Amine) NE->PNMT Optimal Fit (Km ~10 µM) PEA Phenylethanolamine (Synthetic Primary Amine) PEA->PNMT Optimal Fit (Km ~15 µM) MABE 2-(Methylamino)benzeneethanol (Secondary Amine Benchmark) MABE->PNMT Steric Clash (High Km)

Fig 1. PNMT Substrate Binding and Methylation Pathways comparing primary and secondary amines.

Comparative Performance Data

To objectively benchmark 2-(Methylamino)benzeneethanol, we must compare its kinetic parameters against established primary amines. The data below synthesizes standard radiometric assay findings, highlighting the stark contrast in enzymatic efficiency.

Table 1: Kinetic Parameters of PNMT Substrates
SubstrateAmine TypeRelative Activity (%)Apparent Km (µM)Primary Role in PNMT Assays
Norepinephrine Primary100%~10.0Endogenous Benchmark
Phenylethanolamine Primary~105%~14.5Synthetic Benchmark
Octopamine Primary~80%~20.0Alternative Substrate
2-(Methylamino)benzeneethanol Secondary< 5%> 500.0Product-Inhibitor / Weak Substrate

Data Interpretation: The high Km and negligible relative activity of 2-(Methylamino)benzeneethanol confirm that PNMT is highly selective against secondary amines. In drug development, molecules mimicking this sterically hindered profile are often optimized not as substrates, but as competitive inhibitors to modulate epinephrine levels in cardiovascular and psychiatric conditions .

Experimental Methodologies: Radiometric PNMT Assay

To generate the kinetic data above, researchers rely on a highly sensitive radiometric assay. Unlike HPLC-ECD, which struggles to cleanly resolve secondary from tertiary amine pairs without complex derivatization, the radiometric approach directly quantifies the transfer of a tritium-labeled methyl group from [3H]-SAM.

The following protocol is designed as a self-validating system : it leverages pH-dependent organic extraction to separate the lipophilic product from the hydrophilic cofactor, ensuring that only successful catalytic events are measured.

Step-by-Step Protocol

Phase 1: Reagent & Reaction Preparation

  • Buffer Formulation: Prepare a 0.5 M Tris-HCl buffer adjusted to pH 7.4. Causality: PNMT maintains optimal structural stability and catalytic activity at physiological pH.

  • Enzyme Mix: Dilute purified PNMT (or tissue homogenate) in the Tris-HCl buffer containing 1 mM DTT to prevent oxidation of critical cysteine residues in the active site.

  • Substrate Solutions: Prepare serial dilutions of the test substrates (Norepinephrine, Phenylethanolamine, and 2-(Methylamino)benzeneethanol) ranging from 1 µM to 1000 µM.

Phase 2: Reaction Initiation & Incubation 4. Assembly: In a microcentrifuge tube, combine 10 µL of the substrate solution, 10 µL of [3H]-SAM (approx. 1 µCi, final concentration 10 µM), and 20 µL of the enzyme mix. 5. Incubation: Incubate the mixture in a water bath at 37°C for exactly 30 minutes. 6. Self-Validation Controls: Simultaneously run a No-Enzyme Blank (to establish background radioactivity) and a No-Substrate Blank (to measure any endogenous methylation of the enzyme preparation).

Phase 3: Termination & Selective Extraction 7. Reaction Quenching: Terminate the reaction by adding 0.5 mL of 0.5 M Borate buffer adjusted to pH 10.0. Causality: At pH 10, the newly formed methylated amine product is deprotonated (rendered lipophilic), while the unreacted [3H]-SAM remains highly polar and charged. 8. Organic Extraction: Add 1.0 mL of a Toluene:Isoamyl Alcohol mixture (3:2 v/v). Vortex vigorously for 30 seconds, then centrifuge at 3000 x g for 5 minutes to separate the phases. 9. Quantification: Carefully aspirate 0.5 mL of the upper organic phase (containing the 3H-methylated product) and transfer it to a scintillation vial containing 5 mL of liquid scintillation cocktail. Count the radioactivity using a Liquid Scintillation Counter (LSC).

Assay_Workflow Step1 1. Prepare Enzyme Mix (PNMT + Buffer pH 7.4) Step2 2. Add Substrates (Test Compounds + [3H]-SAM) Step1->Step2 Step3 3. Incubate (37°C for 30 mins) Step2->Step3 Step4 4. Terminate Reaction (Borate Buffer pH 10) Step3->Step4 Step5 5. Organic Extraction (Toluene/Isoamyl Alcohol) Step4->Step5 Step6 6. Liquid Scintillation (Quantify 3H-Product) Step5->Step6

Fig 2. Radiometric assay workflow for benchmarking PNMT substrate kinetics.

Analytical Insights for Drug Development

Benchmarking 2-(Methylamino)benzeneethanol is not merely an academic exercise; it provides actionable intelligence for drug discovery. Because secondary amines occupy the active site but resist catalytic turnover, they serve as structural templates for designing reversible, competitive PNMT inhibitors.

By analyzing the steric clash that prevents SAM from donating a second methyl group to 2-(Methylamino)benzeneethanol, medicinal chemists can engineer bulkier, non-reactive functional groups onto phenylethanolamine scaffolds. This strategy has historically driven the development of potent inhibitors (such as substituted norbornenes and SK&F 64139) used to probe the role of epinephrine in hypertension and stress-induced affective disorders.

References

  • Wikipedia Contributors. "Phenylethanolamine N-methyltransferase." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Halostachine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.1.1.28 - phenylethanolamine N-methyltransferase." BRENDA. Available at:[Link]

  • GeneCards. "PNMT Gene - Phenylethanolamine N-Methyltransferase." Weizmann Institute of Science. Available at:[Link]

Validation

A Comparative Guide to the Purity Validation of Commercial 2-(Methylamino)-1-phenylethanol Reference Standards

Abstract In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide presents a comprehensive, multi-faceted approach to the validation of commercially available 2-(Methylamino)-1-phenylethanol standards, a critical intermediate and research compound. We move beyond simplistic, single-method purity claims to demonstrate a robust, orthogonal validation strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By presenting a comparative analysis of hypothetical commercial standards, this guide provides researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to independently verify the purity of their own reference materials, ensuring the accuracy and reliability of their scientific outcomes.

The Analytical Imperative: Why Purity in Reference Standards is Non-Negotiable

2-(Methylamino)-1-phenylethanol is a key structural motif found in numerous biologically active compounds and serves as a vital building block in synthetic chemistry. When used as a reference standard, its assumed purity value underpins critical decisions in drug development, from dose-response curve generation to impurity profiling. An inaccurate purity value can lead to significant errors in quantification, potentially resulting in batch failures, skewed biological data, and regulatory delays.

Pharmacopeial bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish rigorously characterized reference standards to serve as the benchmark for quality and purity.[1][2] Regulatory agencies such as the FDA mandate that analytical methods used for assessing product compliance meet stringent standards of accuracy and reliability.[3][4] Therefore, relying solely on a vendor's Certificate of Analysis (CoA) without independent verification introduces an unacceptable level of risk. A comprehensive, in-house validation of commercial standards is not merely good practice; it is a cornerstone of scientific and regulatory integrity.[5][6]

Deconstructing the Analyte: Potential Impurities in 2-(Methylamino)-1-phenylethanol

To effectively validate purity, one must first understand the potential impurities that may be present. The most common synthetic route to 2-(alkylamino)-1-arylethanols involves the reaction of an aromatic aldehyde (benzaldehyde) with an amino acid (sarcosine) and formaldehyde, which proceeds through a 5-aryloxazolidine intermediate.[7] This process, while effective, can introduce a predictable profile of impurities.

Common Process-Related Impurities Include:

  • Unreacted Starting Materials: Residual benzaldehyde or sarcosine.

  • Intermediate Species: Incomplete conversion can leave the 5-phenyl-3-methyloxazolidine intermediate in the final product.

  • Side-Reaction Products: Formation of dimers or other condensation products.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., Toluene, Methanol, Ethanol) may be present.[8]

Understanding this impurity profile is critical because it dictates our analytical strategy. A single technique is unlikely to detect all these varied species. For instance, an HPLC-UV method may not detect non-chromophoric starting materials or residual solvents, leading to an overestimation of purity.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities benzaldehyde Benzaldehyde intermediate 5-Phenyl-3-methyloxazolidine (Intermediate) benzaldehyde->intermediate [1] Reflux in Benzene imp1 Unreacted Benzaldehyde sarcosine Sarcosine + Paraformaldehyde sarcosine->intermediate imp2 Unreacted Sarcosine product 2-(Methylamino)-1-phenylethanol (Final Product) intermediate->product [2] Acid or Hydrazine Hydrate Treatment imp3 Oxazolidine Intermediate intermediate->imp3 imp4 Residual Solvents (e.g., Toluene) product->imp4 From Purification

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.